5-Methyl-2-thiophene carboxylate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H5O2S- |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
5-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C6H6O2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8)/p-1 |
InChI Key |
VCNGNQLPFHVODE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(S1)C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectral Analysis of Methyl 5-Methyl-2-Thiophenecarboxylate by NMR Spectroscopy
This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectral data for methyl 5-methyl-2-thiophenecarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the molecule's structural features through ¹H and ¹³C NMR spectroscopy. Beyond a mere presentation of data, this guide elucidates the rationale behind experimental choices and provides a framework for the self-validating interpretation of NMR spectra, grounded in established scientific principles.
Introduction
Methyl 5-methyl-2-thiophenecarboxylate is a substituted thiophene derivative with significant applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The thiophene ring system is a prevalent scaffold in medicinal chemistry, and understanding the precise structural details of its derivatives is paramount for designing novel compounds with desired biological activities. NMR spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of such organic molecules in solution. This guide will dissect the ¹H and ¹³C NMR spectra of methyl 5-methyl-2-thiophenecarboxylate, offering a detailed interpretation of chemical shifts and coupling constants that reveal the intricate electronic and spatial arrangement of the molecule.
Molecular Structure and NMR Assignment Strategy
The structural integrity and purity of methyl 5-methyl-2-thiophenecarboxylate can be rigorously assessed through NMR spectroscopy. The numbering convention used for the thiophene ring in this guide is illustrated below. Our assignment strategy relies on a synergistic analysis of chemical shifts, which are influenced by the electron-donating methyl group and the electron-withdrawing methyl carboxylate group, and spin-spin coupling patterns, which provide information about the connectivity of the protons on the thiophene ring.
Caption: A streamlined workflow for NMR spectral analysis.
Spectral Data and Interpretation
The following sections present the detailed ¹H and ¹³C NMR spectral data for methyl 5-methyl-2-thiophenecarboxylate and provide an in-depth interpretation based on fundamental NMR principles.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a direct count of the unique carbon environments within the molecule. The experimentally determined chemical shifts for methyl 5-methyl-2-thiophenecarboxylate in CDCl₃ are summarized below.
| Carbon Atom | Chemical Shift (δ, ppm) | Rationale for Assignment |
|---|---|---|
| C=O | 161.95 | The carbonyl carbon of the ester group is highly deshielded and appears at the lowest field. |
| C5 | 147.43 | This carbon is attached to the electron-donating methyl group, leading to a downfield shift. It is also adjacent to the sulfur atom. |
| C3 | 139.90 | The C3 carbon is adjacent to the electron-withdrawing carboxylate group, causing a significant downfield shift. |
| C2 | 131.36 | This carbon is directly attached to the electron-withdrawing carboxylate group, resulting in a downfield shift. |
| C4 | 125.94 | The C4 carbon is least affected by the substituents and appears at the most upfield position among the aromatic carbons. |
| OCH₃ | 51.18 | The carbon of the methoxy group is in a typical range for an ester methyl group. |
| CH₃ | 14.87 | The carbon of the methyl group attached to the thiophene ring appears at a characteristic upfield chemical shift. |
Expertise in Action: The assignment of the quaternary carbons C2 and C5 is based on the predictable electronic effects of the substituents. The electron-donating methyl group at C5 increases the electron density at this position, leading to a more downfield chemical shift compared to the unsubstituted thiophene. Conversely, the electron-withdrawing ester group at C2 deshields this carbon. The relative chemical shifts of the protonated carbons, C3 and C4, are also in line with these electronic influences.
¹H NMR Spectral Data
While a definitive experimental ¹H NMR spectrum for methyl 5-methyl-2-thiophenecarboxylate was not found in the searched literature, we can predict the expected chemical shifts and coupling patterns based on the analysis of structurally similar thiophene derivatives and established substituent effects.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment |
| H3 | ~7.5 - 7.7 | Doublet (d) | ~3.5 - 4.0 | 1H | Thiophene proton adjacent to the ester |
| H4 | ~6.8 - 7.0 | Doublet (d) | ~3.5 - 4.0 | 1H | Thiophene proton adjacent to the methyl group |
| OCH₃ | ~3.8 - 3.9 | Singlet (s) | - | 3H | Methyl ester protons |
| CH₃ | ~2.5 - 2.6 | Singlet (s) | - | 3H | 5-Methyl protons |
Causality Behind Predicted Shifts:
-
H3: The proton at the C3 position is expected to be the most downfield of the ring protons due to the strong electron-withdrawing and anisotropic effects of the adjacent carbonyl group of the methyl ester.
-
H4: The proton at the C4 position is shielded by the electron-donating methyl group at C5, causing it to appear at a more upfield chemical shift compared to H3.
-
OCH₃: The protons of the methyl ester group are deshielded by the adjacent oxygen atom and typically appear in the range of 3.8-3.9 ppm.
-
CH₃: The protons of the methyl group attached to the thiophene ring are in a typical range for an aromatic methyl group.
Spin-Spin Coupling: The two protons on the thiophene ring, H3 and H4, are expected to show a doublet splitting pattern due to coupling with each other. The magnitude of the coupling constant (³JHH) in thiophene rings is typically in the range of 3-5 Hz for protons in a 1,2-relationship.
Conclusion
This technical guide has provided a comprehensive overview of the NMR spectral analysis of methyl 5-methyl-2-thiophenecarboxylate. By integrating experimentally determined ¹³C NMR data with a reasoned prediction of the ¹H NMR spectrum, we have established a robust framework for the structural verification of this important synthetic intermediate. The detailed experimental protocols and the in-depth interpretation of the spectral data, grounded in the principles of chemical shifts and spin-spin coupling, offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The self-validating nature of the presented analysis, which correlates spectral features with the known electronic effects of the substituents, exemplifies a rigorous approach to structural elucidation by NMR spectroscopy.
References
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Dzhemilev, U. M., et al. "New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts." Chemistry of Heterocyclic Compounds 31.1 (1995): 38-41. [Link]
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How To Prepare And Run An NMR Sample. ALWSCI. [Link]
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NMR Sample Preparation. University of California, Riverside. [Link]
solubility of 5-Methyl-2-thiophene carboxylate in organic solvents
An In-depth Technical Guide to the Solubility of 5-Methyl-2-Thiophene Carboxylate in Organic Solvents
Introduction and Nomenclature
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. Solubility, in particular, governs everything from reaction kinetics in synthesis to bioavailability in formulation. This guide provides a detailed examination of the solubility characteristics of this compound, a heterocyclic compound of significant interest.
It is important to first clarify the nomenclature. The term "carboxylate" can refer to the ester form or the deprotonated anionic salt of the corresponding carboxylic acid. Given the context of solubility in organic solvents, this guide will primarily focus on Methyl 5-methyl-2-thiophenecarboxylate (CAS 19432-69-0), the methyl ester derivative.[1] We will also discuss the parent compound, 5-Methyl-2-thiophenecarboxylic acid (CAS 1918-79-2), as its properties are foundational and relevant to understanding the behavior of its derivatives.[2] Both structures are built upon the thiophene ring, a sulfur-containing heterocycle that serves as a bioisostere for the benzene ring, making it a privileged scaffold in medicinal chemistry.[3][4]
Core Physicochemical Properties
The solubility of a compound is intrinsically linked to its structural and electronic properties. The table below summarizes the key physicochemical data for both the methyl ester and its parent acid, compiled from various chemical data sources. Understanding these parameters provides the basis for predicting and explaining solubility behavior.
| Property | Methyl 5-methyl-2-thiophenecarboxylate | 5-Methyl-2-thiophenecarboxylic acid | Reference(s) |
| Molecular Formula | C₇H₈O₂S | C₆H₆O₂S | [1][2] |
| Molecular Weight | 156.20 g/mol | 142.18 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | Beige or light yellow crystalline powder/chunks | [1][5][6] |
| Melting Point | Not specified | 135-138 °C | [2][6][7] |
| Boiling Point | Not specified | ~230 °C (estimate) | [7] |
| pKa | Not applicable | 3.71 (Predicted) | [6] |
| logP (Octanol/Water) | Not specified | 1.755 (Calculated) | [8] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of Methyl 5-methyl-2-thiophenecarboxylate is determined by the interplay of its three key structural features: the thiophene ring, the methyl ester group, and the C5-methyl group.
-
Thiophene Ring: The aromatic thiophene ring is relatively nonpolar and contributes to the molecule's solubility in nonpolar and moderately polar solvents. The sulfur heteroatom introduces some polarity, but the overall character is hydrophobic. Thiophene itself is known to be insoluble in water but soluble in most organic solvents like ethanol and ether.[3][9][10]
-
Methyl Ester Group (-COOCH₃): This functional group is the primary source of polarity in the molecule. The carbonyl oxygen and the ester oxygen can act as hydrogen bond acceptors, facilitating interactions with protic solvents (e.g., alcohols). This group enhances solubility in polar organic solvents.
-
C5-Methyl Group (-CH₃): The methyl group at the 5-position is nonpolar and lipophilic. It slightly increases the overall hydrophobicity of the molecule compared to its unsubstituted counterpart, which can enhance solubility in nonpolar solvents like alkanes and toluene.
Based on this structure, Methyl 5-methyl-2-thiophenecarboxylate is expected to exhibit broad solubility across a range of common organic solvents, from polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, methanol) to nonpolar aromatic (e.g., toluene) solvents. Its solubility is anticipated to be lower in highly nonpolar aliphatic solvents (e.g., hexane) and very low in water.
Known Solubility Profile
While specific quantitative solubility data for Methyl 5-methyl-2-thiophenecarboxylate is not widely published, qualitative descriptions from chemical suppliers and related literature provide a foundational understanding.
| Solvent Class | Specific Solvent | Reported Solubility | Reference(s) |
| General Organic | Not specified | Soluble | [1] |
| Ethers | Diethyl Ether | Soluble | [11] |
| Alcohols | Ethanol | Soluble | [11] |
| Chlorinated | Chloroform-d (CDCl₃) | Soluble** | [12] |
*Based on the reported solubility of the related compound 5-Methylthiophene-2-carboxaldehyde.[11] **Based on the reported solubility of newly synthesized thiophene derivatives for NMR analysis.[12]
The absence of comprehensive quantitative data necessitates a robust experimental protocol for researchers requiring precise solubility values for applications such as process chemistry, formulation, or crystallization studies.
Experimental Protocol for Thermodynamic Solubility Determination
The following protocol describes the "shake-flask" method, a gold-standard technique for determining the thermodynamic solubility of a compound at a specific temperature.[3] This method ensures that the system reaches equilibrium, providing a true measure of solubility rather than a kinetically limited one.
Causality in Protocol Design:
This protocol is designed as a self-validating system. The extended equilibration time ensures the dissolution process is complete. Using a calibrated analytical method like HPLC provides accurate and reproducible quantification. The inclusion of a filtration step is critical to separate undissolved solid, ensuring that the measured concentration reflects only the soluble portion of the compound.
Step-by-Step Methodology:
-
Preparation:
-
Select a panel of relevant organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane).
-
Ensure all solvents are of high purity (e.g., HPLC grade).
-
Prepare a stock solution of Methyl 5-methyl-2-thiophenecarboxylate for creating an HPLC calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of Methyl 5-methyl-2-thiophenecarboxylate to a series of glass vials (e.g., 4 mL vials). "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period.
-
Pipette a precise volume (e.g., 2 mL) of each selected solvent into the corresponding vials.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled chamber (e.g., 25 °C).
-
Rationale: Constant agitation is crucial to maximize the surface area of the solid in contact with the solvent and accelerate the approach to equilibrium. Temperature control is critical as solubility is highly temperature-dependent.
-
Agitate the mixture for a sufficient time to reach equilibrium, typically 24 to 48 hours.[3] A preliminary kinetic study can determine the minimum time required.
-
-
Sample Processing:
-
After equilibration, let the vials stand undisturbed in the temperature-controlled chamber to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean HPLC vial.
-
Rationale: Filtration is the most critical step to remove microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered samples with a suitable mobile phase if the concentration is expected to be outside the linear range of the calibration curve.
-
Analyze the samples using a validated, calibrated HPLC-UV method.
-
Rationale: HPLC-UV is a standard, robust method for quantifying the concentration of aromatic compounds. A proper calibration curve is essential for converting the analytical signal (e.g., peak area) into a precise concentration.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of Methyl 5-methyl-2-thiophenecarboxylate in each solvent.
-
Express the solubility in desired units, such as mg/mL or mol/L.
-
Solubility Screening Workflow
For drug discovery and development projects, a tiered approach to solubility assessment is often employed. This begins with a rapid, less material-intensive qualitative screen, followed by a more rigorous quantitative determination for key solvents.
Caption: A two-phase workflow for determining compound solubility.
Conclusion
Methyl 5-methyl-2-thiophenecarboxylate is a versatile heterocyclic compound whose utility in scientific research is closely tied to its solubility in organic media. Based on its molecular structure, it is characterized as being broadly soluble in common polar and nonpolar organic solvents, a property confirmed by qualitative reports.[1] For applications demanding precise concentration data, the lack of published quantitative values necessitates empirical determination. The detailed shake-flask protocol and screening workflow provided in this guide offer a robust framework for researchers to generate high-quality, reliable solubility data, enabling the informed design of experiments, synthetic processes, and formulation strategies.
References
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Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 5-Methyl-2-thiophenecarboxylic acid, 99%. Retrieved from [Link]
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ACS Publications. (2014, April 8). Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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World Journal of Advanced Research and Reviews. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]
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PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2025, August 5). Solubility of Thiophene + Pentane and Thiophene + Octane Binary Mixtures in Supercritical Carbon Dioxide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives. Retrieved from [Link]
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MDPI. (2023, June 6). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior. Retrieved from [Link]
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Solubility of Things. (n.d.). Thiophene. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Methyl-2-thiophene carboxylate (CAS 5380-42-7). Retrieved from [Link]
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Bouling Chemical Co., Limited. (n.d.). Methyl Thiophene-2-Carboxylate. Retrieved from [Link]
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ResearchGate. (2025, August 10). Experimental Determination of the Solubility of Thiophene in Carbon Dioxide and in Carbon Dioxide + Ethanol. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Thiophenecarboxylic acid, 5-methyl- (CAS 1918-79-2). Retrieved from [Link]
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starting materials for 5-Methyl-2-thiophene carboxylate synthesis
An In-depth Technical Guide to the Synthesis of 5-Methyl-2-thiophene Carboxylate
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic routes for obtaining this compound. The narrative emphasizes the underlying chemical principles, causality behind experimental choices, and provides detailed, field-proven protocols.
Introduction: The Significance of the Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to act as a bioisostere for the benzene ring have led to its incorporation into a wide array of pharmaceuticals, agrochemicals, and conductive polymers.[2] this compound, in particular, serves as a crucial building block for more complex molecules, leveraging the reactivity of both the ester and the thiophene core.[2][3] This guide delineates the most effective and commonly employed synthetic strategies, starting from readily available precursors.
Core Synthetic Strategies: A Comparative Overview
The synthesis of methyl 5-methyl-2-thiophenecarboxylate can be broadly approached from two primary starting materials: the commercially available 2-methylthiophene or the more functionalized 5-methyl-2-thiophenecarboxylic acid. The choice of starting material dictates the overall synthetic strategy, influencing factors such as cost, scalability, and the required chemical transformations.
Caption: High-level overview of synthetic routes to the target ester.
Part 1: Synthesis from 2-Methylthiophene
Starting with 2-methylthiophene is often favored due to its lower cost and high commercial availability. The primary challenge is the regioselective introduction of a carboxyl group at the C5 position, which is electronically activated by the methyl group's electron-donating nature.
Strategy A: Formylation Followed by Oxidation
This two-step approach first introduces a formyl group to create an aldehyde intermediate, which is subsequently oxidized.
The introduction of a formyl group (-CHO) is a critical transformation.[4] The choice of method depends on factors like desired yield, scalability, and tolerance for harsh reagents.[4]
-
Vilsmeier-Haack Reaction: This is a well-established and reliable method that uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4] The reaction proceeds via an electrophilic aromatic substitution mechanism, with high selectivity for the electron-rich C5 position.[4]
-
Rieche Formylation: This method employs a Lewis acid, such as titanium tetrachloride (TiCl₄), with dichloromethyl methyl ether as the formylating agent.[4]
-
Formylation via Lithiation: This technique offers excellent regioselectivity by using an organolithium intermediate.[4] 2-Methylthiophene is deprotonated at the C5 position with n-butyllithium (n-BuLi) at low temperatures, followed by quenching with DMF.[4][5]
Caption: Key formylation pathways for 2-methylthiophene.
-
In a three-necked flask under an inert atmosphere, slowly add phosphorus oxychloride (1.2 eq.) to anhydrous N,N-dimethylformamide (3 eq.) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.
-
Add a solution of 2-methylthiophene (1 eq.) in anhydrous dichloromethane (DCM) dropwise to the reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-15 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the resulting 5-methyl-2-thiophenecarboxaldehyde by vacuum distillation or column chromatography.
The aldehyde intermediate is then oxidized to 5-methyl-2-thiophenecarboxylic acid. Various oxidants can be employed, though care must be taken to avoid over-oxidation or degradation of the thiophene ring.[6]
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| KMnO₄ | Acetone/Water, reflux | Inexpensive, powerful | Can be harsh, potential for ring cleavage |
| Sodium Dichromate | Aqueous, 225-250 °C | High yields for robust substrates | High temperatures, chromium waste |
| Silver(II) Picolinate | Pyridine, reflux | Milder conditions | Stoichiometric use of silver |
Strategy B: Direct Carboxylation via Organometallic Intermediates
This strategy offers a more direct route by forming a carbon-carbon bond with a carbon dioxide source, bypassing the aldehyde intermediate.
As mentioned, n-BuLi selectively deprotonates 2-methylthiophene at the C5 position.[5] Trapping the resulting thienyllithium anion with carbon dioxide (typically from dry ice) provides the lithium carboxylate salt, which is then protonated during acidic workup to yield the carboxylic acid.[7]
-
Dissolve 2-methylthiophene (1 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, crush an excess of dry ice. Carefully transfer the thienyllithium solution onto the crushed dry ice via cannula.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction with water and acidify with aqueous HCl (e.g., 1 M) to a pH of ~2.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 5-methyl-2-thiophenecarboxylic acid, which can be purified by recrystallization.
An alternative involves forming a Grignard reagent from a halogenated precursor, such as 2-bromo-5-methylthiophene.[7] The Grignard reagent is then reacted with carbon dioxide.[8][9][10] While effective, this route requires the additional step of preparing the halogenated starting material.[7]
Caption: Mechanism of direct carboxylation via a lithiated intermediate.
Part 2: Synthesis from 5-Methyl-2-thiophenecarboxylic Acid
If 5-methyl-2-thiophenecarboxylic acid is chosen as the starting material, the synthesis simplifies to a single esterification step.[11][12]
Strategy C: Direct Esterification
The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[13] To synthesize the methyl ester, methanol is used in large excess to drive the equilibrium toward the product, along with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄).[13]
-
To a solution of 5-methyl-2-thiophenecarboxylic acid (1 eq.) in a large excess of methanol (e.g., 10-20 eq.), add concentrated sulfuric acid (0.1 eq.) dropwise.
-
Heat the mixture to reflux and maintain for 2-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude methyl 5-methyl-2-thiophenecarboxylate, which can be purified by distillation.
For a higher-yielding, non-equilibrium approach, the carboxylic acid can be converted to a more reactive acid chloride intermediate using thionyl chloride (SOCl₂) or oxalyl chloride.[14] The acid chloride is then reacted with methanol to give the ester.
-
In a flask equipped with a reflux condenser and a gas trap, add 5-methyl-2-thiophenecarboxylic acid (1 eq.) to an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq.).
-
Heat the mixture to reflux for 2 hours. The reaction is complete when gas evolution (HCl, SO₂) ceases.
-
Cool the mixture and remove the excess SOCl₂ by distillation under reduced pressure.
-
Carefully add anhydrous methanol (2-3 eq.) to the crude acid chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product.
Comparative Summary of Synthetic Routes
| Route | Starting Material | Key Intermediates | Typical Overall Yield | Key Advantages | Key Disadvantages |
| A | 2-Methylthiophene | Aldehyde, Carboxylic Acid | Moderate | Uses common reagents | Multiple steps, potential for harsh oxidation |
| B | 2-Methylthiophene | Organometallic Species | Good to Excellent | High regioselectivity, fewer steps | Requires anhydrous/inert conditions, cryogenics |
| C1 | 5-Methyl-2-thiophenecarboxylic Acid | None | Good | Simple one-step reaction | Equilibrium-limited, requires excess alcohol |
| C2 | 5-Methyl-2-thiophenecarboxylic Acid | Acid Chloride | Excellent | High yield, irreversible | Requires handling of SOCl₂, corrosive byproducts |
References
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IUCr Journals. (n.d.). 2-Acetylphenyl 5-methylthiophene-2-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC. Retrieved from [Link]
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Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
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ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]
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PubMed. (n.d.). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Retrieved from [Link]
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ResearchGate. (2014, September). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Retrieved from [Link]
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PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid. Retrieved from [Link]
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MDPI. (2021, November 16). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]
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Beilstein Journals. (2007, September 4). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives.... Retrieved from [Link]
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Cheméo. (n.d.). Methyl-2-thiophene carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. Retrieved from [Link]
-
RSC Publishing. (2020, January 27). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers.... Retrieved from [Link]
- Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.
-
ResearchGate. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions. Retrieved from [Link]
-
SKKU. (2020, March 12). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
University of the Pacific. (n.d.). THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent.... Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 19432-69-0: Methyl 5-methyl-2-thiophenecarboxylate [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101987842A - Method for preparing 2-methyl thiophene derivatives - Google Patents [patents.google.com]
- 9. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 5-Methyl-2-thiophenecarboxylic acid | 1918-79-2 [chemicalbook.com]
- 12. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. journals.iucr.org [journals.iucr.org]
Strategic Functionalization of 5-Methylthiophene Scaffolds: Mechanisms, Protocols, and Regiocontrol
Topic: Electrophilic Substitution Reactions of 5-Methylthiophene Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Structural Context[1][2][3][4][5]
The 5-methylthiophene moiety is a cornerstone bioisostere in medicinal chemistry, frequently serving as a lipophilic, metabolically stable replacement for phenyl or pyridine rings in kinase inhibitors and GPCR ligands.
For the synthetic chemist, the scaffold presents a dichotomy: it is electron-rich and highly reactive toward electrophiles, yet prone to catastrophic polymerization (tarring) under strongly acidic conditions. This guide details the electrophilic aromatic substitution (EAS) of 5-methylthiophene (synonymous with 2-methylthiophene; see Nomenclature Note), focusing on achieving regiochemical precision at the open
Nomenclature Note: Thiophene numbering prioritizes the sulfur atom as position 1. A mono-methyl substituted thiophene is conventionally numbered as 2-methylthiophene . Consequently, the remaining highly reactive
-position is C5 . This guide uses "C5" to designate the primary site of electrophilic attack on the 2-methylthiophene scaffold.[1]
Mechanistic Principles & Regiochemistry
The Alpha-Effect and Methyl Activation
Thiophene is a
In 2-methylthiophene, the methyl group acts as a weak electron-donating group (EDG) via induction and hyperconjugation. This reinforces the natural regioselectivity of the thiophene ring.
-
C5 (
-position): Most reactive. Stabilized by the sulfur atom's ability to delocalize the positive charge in the intermediate -complex (Wheland intermediate) without disrupting the octet rule as severely as -attack. -
C3/C4 (
-positions): Significantly less reactive. Attack here results in a cation that cannot be effectively stabilized by the sulfur atom without passing through a higher-energy resonance form.
Visualization of Regioselectivity Logic
The following diagram illustrates the resonance stabilization difference that dictates the C5-selectivity.
Figure 1: Comparative resonance pathways showing the kinetic favorability of C5 substitution.
Critical Transformations & Validated Protocols
The following protocols are selected for their high reliability and regiocontrol. They avoid "black tar" formation common with unoptimized Lewis acid conditions.
Friedel-Crafts Acylation (C5-Selective)
Challenge: Standard
Validated Protocol: Synthesis of 2-Acetyl-5-methylthiophene
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with an addition funnel and
inlet. -
Solvent: Charge with anhydrous benzene or DCM (Dichloromethane).
-
Reagents: Add 2-methylthiophene (1.0 equiv) and acetyl chloride (1.1 equiv). Cool to 0°C.
-
Catalyst Addition: Add
(1.1 equiv) dropwise over 30 minutes. Crucial: Maintain internal temp < 5°C to prevent polymerization. -
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Pour onto ice/HCl mixture.
-
Purification: Wash organic layer with
, dry over , and distill (or column chromatography).
Vilsmeier-Haack Formylation
Target: Introduction of an aldehyde (-CHO) at C5. Mechanism: Formation of a chloroiminium ion (Vilsmeier reagent) followed by EAS.
Validated Protocol
-
Reagent Formation: In a dry flask, add DMF (3.0 equiv). Cool to 0°C. Add
(1.2 equiv) dropwise. Stir 30 mins to form the salt (white precipitate/slurry). -
Addition: Add 2-methylthiophene (1.0 equiv) dropwise (neat or in DCM).
-
Heating: Warm to RT, then heat to 60–70°C for 2–3 hours.
-
Hydrolysis: Pour mixture into ice/water containing Sodium Acetate (buffer) to hydrolyze the iminium intermediate to the aldehyde.
-
Yield: Typically 80–90% with exclusive C5 regioselectivity.
Halogenation: Bromination with NBS
Challenge: Free bromine (
Protocol for Ring Bromination (C5-Bromo)
-
Solvent: DMF or Acetonitrile (promotes ionic mechanism).
-
Conditions: 0°C to RT, wrap flask in foil (exclude light).
-
Reagent: NBS (1.05 equiv).
-
Outcome: High selectivity for 2-bromo-5-methylthiophene.
Protocol for Side-Chain Bromination (Thenylic Bromination)
-
Solvent:
or Benzene. -
Conditions: Reflux with AIBN (radical initiator) and light.
-
Outcome: 2-(bromomethyl)thiophene.
Quantitative Data Summary
The following table summarizes reaction parameters and expected outcomes for 2-methylthiophene functionalization.
| Reaction Type | Electrophile Source | Catalyst/Promoter | Primary Product (Regioisomer) | Typical Yield | Critical Safety/Quality Note |
| Acylation | Acetyl Chloride | 5-Acetyl-2-methylthiophene | 75-85% | ||
| Formylation | None (In situ Vilsmeier reagent) | 5-Methylthiophene-2-carbaldehyde | 85-95% | Exothermic hydrolysis step. | |
| Bromination (Ring) | NBS | None (Polar solvent, Dark) | 2-Bromo-5-methylthiophene | 80-90% | Exclude light to prevent methyl bromination. |
| Nitration | Acetyl Nitrate (In situ) | 2-Methyl-5-nitrothiophene | 60-70% | Explosion Hazard. Do not use conc. | |
| Sulfonation | 5-Methylthiophene-2-sulfonic acid | 70-80% | Use complexed |
Synthetic Workflow Decision Tree
This diagram assists in selecting the correct pathway based on the desired functional group.
Figure 2: Synthetic decision tree for C5-functionalization.
Troubleshooting & Safety
"The Black Tar" Phenomenon
Thiophenes are acid-sensitive. In the presence of strong protic acids or unmoderated Lewis acids, the thiophene ring acts as a diene, undergoing acid-catalyzed polymerization.
-
Prevention: Always add the catalyst slowly at 0°C or below. Use stoichiometric moderators (e.g., nitromethane for
) or milder catalysts ( , ).
Oxidation of Sulfur
Strong oxidizers (peroxides, peracids) will oxidize the sulfur to the sulfoxide or sulfone (
-
Prevention: Avoid peroxy-acids. For nitration, avoid fuming nitric acid; use acetyl nitrate generated in situ at low temperatures.
Safety: Acetyl Nitrate
The preparation of acetyl nitrate (for nitration) is hazardous.[2][3][4]
-
Warning: Acetyl nitrate is explosive if heated above 60°C.
-
Protocol: Generate it by adding fuming
to excess Acetic Anhydride at < 10°C. Never store it. Quench immediately after reaction.
References
-
BenchChem. (2025).[1][5] A Comparative Guide to the Formylation of 2-Methylthiophene: Benchmarking Synthesis of 5-Methyl-2-thiophenecarboxaldehyde. Retrieved from
-
Organic Syntheses. (1955). 2-Acetothienone. Org. Synth. 1955, 35, 1; Coll. Vol. 3, p.14. Retrieved from
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction Mechanism and Applications. Retrieved from
-
Master Organic Chemistry. (2018). Friedel-Crafts Acylation of Heterocycles. Retrieved from
-
Chad's Prep. (2020).[6] Allylic vs. Vinylic Bromination with NBS. Retrieved from
Sources
Methodological & Application
application of 5-Methyl-2-thiophene carboxylate in organic electronics
Executive Summary
In the domain of organic electronics (OE), 5-Methyl-2-thiophene carboxylate (and its ester derivatives, particularly methyl 5-methyl-2-thiophenecarboxylate) serves as a critical "LUMO-engineering" building block. Unlike simple thiophenes, the presence of the carboxylate moiety acts as a strong electron-withdrawing group (EWG), effectively lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting conjugated system. This property is essential for designing air-stable n-type or ambipolar organic field-effect transistors (OFETs) and high-efficiency organic photovoltaics (OPVs).
This guide details the strategic application of this compound in two high-value workflows:
-
The "Nitrile Gateway": Converting the carboxylate to 5-methyl-2-thiophenecarbonitrile, the obligate precursor for high-mobility Diketopyrrolopyrrole (DPP) polymers.
-
Direct Heteroarylation Polymerization (DHAP): Utilizing the ester as a robust, atom-efficient end-capping agent to stabilize conjugated polymers.
Strategic Application: The "Nitrile Gateway" to DPP Dyes
The most significant application of this compound is its role as the starting material for Thiophene-Flanked Diketopyrrolopyrrole (T-DPP) cores. DPP-based polymers are currently among the highest-performing materials in organic electronics, boasting hole mobilities >10 cm²/Vs.
Mechanism of Action
The carboxylate ester cannot react directly with succinates to form the DPP core efficiently. It must first be converted to a nitrile. The resulting 5-methyl-2-thiophenecarbonitrile then undergoes a condensation reaction with a succinic acid ester (Pigment Red 254 synthesis route) to form the T-DPP core.
Why this route?
-
Purity Control: Starting from the carboxylate allows for rigorous purification (distillation/crystallization) before the sensitive DPP formation step.
-
Scalability: The ester-to-amide-to-nitrile pathway is industrially scalable, unlike palladium-catalyzed cyanation of bromothiophenes.
Detailed Protocol: Synthesis of T-DPP Precursor
Objective: Conversion of Methyl 5-methyl-2-thiophenecarboxylate to 3,6-Bis(5-methylthiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (T-DPP Core).
Phase A: The Nitrile Conversion (Amidation & Dehydration)
-
Amidation:
-
Reagents: Methyl 5-methyl-2-thiophenecarboxylate (1.0 eq), Ammonium Hydroxide (28% NH₃, excess).
-
Procedure: Dissolve ester in methanol. Add NH₄OH dropwise at 0°C. Stir at RT for 12h.
-
Workup: Evaporate solvent. Recrystallize the resulting 5-methyl-2-thiophenecarboxamide from ethanol.
-
Checkpoint: Target Melting Point ~160°C.
-
-
Dehydration to Nitrile:
-
Reagents: Amide intermediate (1.0 eq), Thionyl Chloride (SOCl₂, 3.0 eq), DMF (cat.).
-
Procedure: Reflux amide in SOCl₂ for 3 hours.
-
Workup: Remove excess SOCl₂ under vacuum. Distill the residue under reduced pressure.
-
Product: 5-Methyl-2-thiophenecarbonitrile (Colorless oil/solid).
-
Phase B: The Succinate Condensation (DPP Formation)
-
Safety Note: This reaction requires strictly anhydrous conditions.
-
Reagents: Sodium t-amyloxide (3.0 eq), Diethyl succinate (1.0 eq), 5-Methyl-2-thiophenecarbonitrile (2.2 eq).
-
Solvent: t-Amyl alcohol (anhydrous).
Step-by-Step Workflow:
-
Activation: Heat sodium t-amyloxide in t-amyl alcohol to 100°C under N₂ until fully dissolved.
-
Addition: Add 5-Methyl-2-thiophenecarbonitrile. The solution will darken.
-
Cyclization: Dropwise add Diethyl succinate over 1 hour.
-
Reaction: Stir at 120°C for 18 hours. The mixture will turn deep red/purple (formation of the DPP pigment).
-
Quenching: Cool to 60°C. Add mixture to acidic methanol (MeOH + HCl) to protonate the pigment.
-
Filtration: Filter the dark red precipitate. Wash extensively with water and methanol.
-
Yield: The resulting T-DPP core is insoluble. For solubility in electronics, N-alkylation (e.g., with 2-octyldodecyl bromide) is required in the next step.
Visualization: Synthetic Pathway
The following diagram illustrates the transformation from the carboxylate starting material to the active semiconductor core.
Caption: Figure 1. Synthetic pathway converting the carboxylate ester to the high-mobility Diketopyrrolopyrrole (DPP) semiconductor core.
Application 2: Direct Heteroarylation Polymerization (DHAP)
In this protocol, Methyl 5-methyl-2-thiophenecarboxylate is used directly as an end-capping agent . In conjugated polymers (like P3HT), reactive halide end-groups act as charge traps, reducing device performance. Capping with an ester-functionalized thiophene passivates these traps and tunes the energy levels.
Protocol:
-
Polymerization: Perform standard polymerization (e.g., of 3-hexylthiophene).
-
End-Capping (Step 1): At 90% conversion, add Methyl 5-methyl-2-thiophenecarboxylate (excess) along with fresh Pd catalyst.
-
Mechanism: The Pd catalyst activates the C-H bond at the 5-position of the thiophene ester (Direct Arylation) or couples with a brominated version of the ester.
-
Result: A polymer chain terminated with an electron-withdrawing ester group.
-
Benefit:
-
Deep HOMO: Increases oxidation stability (air stability).
-
Trap Elimination: Removes reactive Br/I chain ends.
-
Data Summary: Electronic Properties
The following table summarizes the impact of incorporating this compound derivatives into organic semiconductors.
| Derivative Form | Application | Electronic Effect | Typical Mobility ( |
| Carboxylate Ester | End-Capper | Lowers HOMO/LUMO; Improves Air Stability | N/A (Stabilizer) |
| Nitrile | DPP Precursor | Enables Donor-Acceptor interactions | N/A (Intermediate) |
| T-DPP Core | Active Channel | Strong Absorption (600-900nm); High Crystallinity | 1.0 - 10.0 cm²/Vs |
| Hydrazone | Interface Layer | Metal coordination; Hole blocking | < 10⁻³ cm²/Vs |
References
-
BenchChem. (2025).[1] Unveiling the Potential of 5-Methyl-2-thiophenecarboxaldehyde in Organic Electronics. Retrieved from
-
National Institutes of Health (NIH). (2025). 5-Methyl-2-thiophenecarboxylic acid: PubChem Compound Summary.[2][3] Retrieved from
-
Beilstein Journal of Organic Chemistry. (2024). A new platform for the synthesis of diketopyrrolopyrrole derivatives. Retrieved from
-
Sigma-Aldrich. (2025). Development of Organic Semiconductors: Oligothiophenes and Polythiophenes.[4][5] Retrieved from
-
Eurasia Proceedings of STEM. (2023). Electrochemical Polymerization of a Novel Thiophene-Derived Monomer. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of Organic Semiconductors [sigmaaldrich.com]
- 5. web.cas.org [web.cas.org]
synthesis of novel ligands using 5-Methyl-2-thiophene carboxylate
Application Note: Precision Synthesis of Novel Ligands via 5-Methyl-2-thiophene Carboxylate Scaffolds
Part 1: Strategic Analysis of the Scaffold
This compound (and its corresponding acid, 5-MTC ) represents a privileged scaffold in modern drug discovery. Structurally, it serves as a bioisostere for benzoic acid or nicotinic acid derivatives but offers distinct physicochemical advantages:
-
Electronic Profile: The thiophene ring is electron-rich (π-excessive), yet the C2-carboxylate provides a necessary electron-withdrawing "anchor," modulating the pKa and metabolic stability.
-
Vectorial Geometry: The bond angle of thiophene (approx. 148° between substituents at 2,5-positions) differs from the 180° of para-phenylene, allowing ligands to access unique conformational space within binding pockets (e.g., SGLT2 inhibitors, Factor Xa inhibitors).
-
Synthetic Divergence: The scaffold offers three distinct vectors for chemical modification, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.[1]
The Tri-Vector Divergence Strategy
To maximize the utility of 5-MTC, we define three synthetic vectors:
-
Vector A (Head): Amide coupling at the C2-carboxylate.
-
Vector B (Tail): Lateral functionalization of the C5-methyl group (benzylic-type activation).
-
Vector C (Core): Electrophilic substitution at the C4-position.
Part 2: Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow for diversifying this scaffold. Note the critical decision point between radical and ionic bromination.
Caption: Divergent synthetic pathways from this compound. Blue path targets the carboxylate; Yellow path targets the methyl group (radical mechanism); Red path targets the thiophene ring (ionic mechanism).
Part 3: Detailed Experimental Protocols
Protocol A: High-Fidelity Amide Coupling (The "Head")
Application: Synthesis of ligands mimicking Rivaroxaban or other carboxamide-based inhibitors.[1] Challenge: Thiophene carboxylic acids can be prone to decarboxylation under harsh acidic conditions; mild activation is preferred.[1]
Reagents:
-
5-Methyl-2-thiophenecarboxylic acid (1.0 equiv)
-
Amine partner (1.1 equiv)[2]
-
HATU (1.2 equiv) or T3P (Propylphosphonic anhydride) (1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF or EtOAc (for T3P)
Step-by-Step Procedure:
-
Dissolution: Dissolve 5-Methyl-2-thiophenecarboxylic acid (10 mmol) in anhydrous DMF (5 mL/mmol).
-
Activation: Add DIPEA (30 mmol) followed by HATU (12 mmol) at 0°C. Stir for 15 minutes to form the activated ester (O-At ester). Note: The solution typically turns yellow.
-
Coupling: Add the amine (11 mmol) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Target mass M+H).
-
Workup: Dilute with EtOAc (100 mL). Wash efficiently with sat. NaHCO₃ (2x), water (2x), and brine (1x).
-
Critical Step: Thiophene amides can be lipophilic; ensure thorough water washes to remove tetramethylurea byproducts from HATU.[1]
-
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Data Validation:
-
1H NMR (DMSO-d6): Look for the amide -NH doublet around 8.0–9.0 ppm. The thiophene protons (H3 and H4) appear as doublets (J ≈ 3.8 Hz) around 6.8–7.6 ppm.
Protocol B: Lateral Functionalization (The "Tail")
Application: Creating a "benzylic" electrophile for chain extension. This is the most versatile reaction for this scaffold.[1] Mechanism: Wohl-Ziegler Radical Bromination.[1][3]
Reagents:
-
Methyl 5-methyl-2-thiophenecarboxylate (1.0 equiv) (Use Ester, NOT Acid)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Radical Initiator: AIBN (0.1 equiv) or Benzoyl Peroxide
-
Solvent: Trifluorotoluene (PhCF₃) (Green alternative to CCl₄)
Step-by-Step Procedure:
-
Preparation: In a flame-dried flask, dissolve the methyl ester (10 mmol) in PhCF₃ (0.2 M).
-
Reagent Addition: Add NBS (10.5 mmol) and AIBN (1 mmol).
-
Initiation: Heat to reflux (approx. 102°C for PhCF₃).[1]
-
Duration: Reflux for 2–4 hours. Do not over-react , as gem-dibromination (forming the -CHBr₂ species) is a common side reaction.
-
Workup: Cool to 0°C to precipitate succinimide completely. Filter. Concentrate the filtrate.
-
Usage: The resulting Methyl 5-(bromomethyl)thiophene-2-carboxylate is unstable on silica gel. Use crude immediately for the next nucleophilic substitution step (e.g., reaction with a secondary amine or thiol).
Troubleshooting Table:
| Issue | Cause | Solution |
| Low Conversion | Old/Wet NBS | Recrystallize NBS from water; dry thoroughly. |
| Dibromination | Excess NBS or too long reflux | Stop reaction at 90% conversion; use stoichiometric NBS.[1] |
| Ring Bromination | Ionic pathway active | Ensure anhydrous conditions; remove trace acid; use light/heat strictly.[1] |
Protocol C: Regioselective C4-Arylation (The "Core")
Application: Creating trisubstituted thiophenes for high-affinity binding (filling hydrophobic pockets).
Logic: The 5-methyl group is an ortho, para-director. The 2-carboxylate is a meta-director. However, in thiophene, the sulfur dictates alpha-reactivity.
-
Observation: Direct bromination of Methyl 5-methyl-2-thiophenecarboxylate with Br₂/AcOH typically yields the 4-bromo isomer due to the activating effect of the 5-methyl group overcoming the deactivating effect of the 2-ester at the beta position.
Protocol (Bromination -> Suzuki):
-
Bromination: Dissolve ester in Glacial Acetic Acid. Add Br₂ (1.05 equiv) dropwise at RT.[1] Stir 2h. Pour into ice water. Filter the solid Methyl 4-bromo-5-methylthiophene-2-carboxylate .
-
Suzuki Coupling:
Part 4: References
-
Rivaroxaban Synthesis & Analogs:
-
Wohl-Ziegler Bromination on Heterocycles:
-
Thiophene Regioselectivity (EAS):
-
Suzuki Coupling on Thiophenes:
-
SGLT2 Inhibitor Synthesis (Canagliflozin Context):
-
Nomura, S., et al. "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor." Journal of Medicinal Chemistry53 (17), 6355–6360 (2010). Link
-
Context: Demonstrates the utility of the thiophene-methyl scaffold in blockbuster drug design.
-
Sources
- 1. 5-Methyl-2-thiophenecarboxylic acid [myskinrecipes.com]
- 2. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldncloudpublications.com [goldncloudpublications.com]
Application Note: Comprehensive Analytical Characterization of 5-Methyl-2-thiophene Carboxylate Derivatives
Executive Summary & Scope
This technical guide provides a rigorous framework for the characterization of 5-Methyl-2-thiophenecarboxylic acid (5-MTC Acid) and its ester derivative, Methyl 5-methyl-2-thiophenecarboxylate (5-MTC Ester) . These compounds are critical pharmacophores in drug discovery, serving as bioisosteres for benzoic acid derivatives in kinase inhibitors and anti-inflammatory agents.
The "thiophene carboxylate" moiety presents specific analytical challenges, including regioisomer differentiation (4-methyl vs. 5-methyl) and ionization control during chromatography. This guide details self-validating protocols for structural elucidation (NMR, IR) and purity assessment (HPLC, GC-MS), ensuring data integrity for regulatory submission.
Physicochemical Profiling
Understanding the fundamental properties of the analyte is the prerequisite for method development.
Table 1: Key Physicochemical Properties
| Property | 5-Methyl-2-thiophenecarboxylic Acid (Acid) | Methyl 5-methyl-2-thiophenecarboxylate (Ester) |
| CAS Number | 1918-79-2 | 19432-69-0 |
| Formula | C₆H₆O₂S | C₇H₈O₂S |
| MW | 142.18 g/mol | 156.20 g/mol |
| Physical State | Beige/White Crystalline Powder | Colorless to Pale Yellow Liquid |
| Melting Point | 135–138 °C | N/A (Liquid at RT) |
| Boiling Point | Sublimes/Degrades >200 °C | ~95–96 °C (at 10 Torr) |
| pKa | ~3.5 (Carboxylic Acid) | Neutral |
| LogP | ~1.8 | ~2.5 |
| Solubility | DMSO, Methanol, Ethanol, Basic Water | Hexane, DCM, Ethyl Acetate, Acetonitrile |
Structural Identification (Spectroscopy)
Nuclear Magnetic Resonance (NMR)
Differentiation of the 5-methyl isomer from the 3-methyl or 4-methyl regioisomers relies on the coupling constants (
Protocol:
-
Solvent: DMSO-d₆ (for Acid) or CDCl₃ (for Ester).
-
Concentration: 10 mg/mL.
-
Reference: TMS (0.00 ppm) or Residual Solvent.
Diagnostic Signals (¹H NMR, 400 MHz, DMSO-d₆ for Acid):
-
Carboxylic Proton:
12.80 ppm (Broad Singlet, 1H). Disappears with D₂O shake. -
Thiophene H3:
7.55 ppm (Doublet, Hz, 1H). Deshielded by carbonyl.[1] -
Thiophene H4:
6.85 ppm (Doublet of Quartets, Hz, 1H). Couples to H3 and Methyl.[2] -
Methyl Group:
2.48 ppm (Doublet, Hz, 3H).
Critical Check: The coupling constant of ~3.8 Hz is characteristic of 2,5-disubstituted thiophenes (H3-H4 coupling). A smaller coupling (< 2 Hz) or a singlet in the aromatic region would indicate a different substitution pattern (e.g., 2,4-disubstituted).
Infrared Spectroscopy (FT-IR)
-
Carbonyl Stretch (C=O):
-
Acid: 1660–1690 cm⁻¹ (Hydrogen bonded dimer).
-
Ester: 1710–1730 cm⁻¹ (Sharp ester band).
-
-
O-H Stretch (Acid): 2500–3300 cm⁻¹ (Broad, characteristic carboxylic acid "beard").
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC)
Application: Primary method for purity assay of the solid Acid and quantification of polar impurities.
Method Rationale: The acidic nature of 5-MTC Acid (pKa ~3.5) requires pH control to prevent peak tailing. A mobile phase pH of ~2.5 ensures the analyte remains protonated (neutral), increasing retention on C18 phases and sharpening peak shape.
Protocol: Reverse Phase HPLC-UV
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30 °C.
-
Detection: UV @ 254 nm (thiophene absorption max) and 230 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) %B Description 0.0 5 Initial Hold 2.0 5 Equilibration 12.0 90 Linear Gradient 15.0 90 Wash 15.1 5 Re-equilibration | 20.0 | 5 | End |
Acceptance Criteria:
-
Retention Time (RT): ~7.5 min (Acid), ~10.2 min (Ester impurity).
-
Tailing Factor: < 1.5.
-
Resolution: > 2.0 between 5-MTC Acid and any regioisomer (e.g., 4-methyl isomer).
Gas Chromatography - Mass Spectrometry (GC-MS)
Application: Analysis of the volatile Ester, residual solvents, and volatile starting materials (e.g., 2-methylthiophene). The Acid can be analyzed directly but derivatization (TMS) is recommended for better peak shape.
Protocol: GC-MS (Direct Injection for Ester)
-
Column: DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet Temp: 250 °C (Split ratio 20:1).
-
Oven Program:
-
Start: 50 °C (Hold 1 min).
-
Ramp: 15 °C/min to 200 °C.
-
Ramp: 30 °C/min to 280 °C (Hold 3 min).
-
-
MS Source: EI (70 eV), Scan range 35–300 m/z.
Mass Spectrum Interpretation (Ester):
-
Molecular Ion [M]⁺: m/z 156.
-
Base Peak: m/z 125 (Loss of -OCH₃).
-
Thiophene Fragment: m/z 97 (Loss of -COOCH₃).
Impurity Profiling & Regioisomer Control
A major challenge in thiophene synthesis (e.g., via Vilsmeier-Haack or metallation) is the formation of regioisomers.
-
Regioisomer A (4-Methyl-2-thiophene carboxylate): Arises from lack of regioselectivity during acylation.
-
Starting Material (2-Methylthiophene): Volatile, best detected by GC.[3]
-
Dimer Impurities: Formed via oxidative coupling during synthesis.
Visualization: Analytical Workflow & Impurity Logic[11]
Figure 1: Decision tree for analytical characterization based on derivative type (Acid vs. Ester).
References
-
National Institute of Standards and Technology (NIST). 2-Thiophenecarboxylic acid, 5-methyl- Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. 5-Methylthiophene-2-carboxylic acid (Compound Summary). National Library of Medicine. [Link]
-
ScienceDirect (Elsevier). Synthesis and biological evaluation of thiophene derivatives (General reference for thiophene isosteres). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Formylation of 2-Methylthiophene
Content Type: Technical Support & Troubleshooting Guide Target Audience: Synthetic Chemists, Process Development Scientists Topic: Optimization and impurity control in the synthesis of 5-methylthiophene-2-carbaldehyde.
Executive Summary & Diagnostic Workflow
The formylation of 2-methylthiophene is a critical transformation in the synthesis of pharmaceutical intermediates (e.g., antihistamines, anti-inflammatory agents) and flavor compounds. While the Vilsmeier-Haack reaction is the industry standard due to scalability, it is prone to specific failure modes: regiochemical scrambling, polymerization (tarring), and competitive halogenation.
This guide provides a root-cause analysis and solution framework for these specific issues.
Interactive Diagnostic Map
Use the following workflow to diagnose your specific reaction failure based on analytical data (TLC/GC-MS/NMR).
Comparative Analysis of Formylation Methods
Before troubleshooting, ensure you are using the correct method for your selectivity requirements.
| Feature | Vilsmeier-Haack (POCl₃/DMF) | Metallation (n-BuLi/DMF) | Rieche (TiCl₄/DCME) |
| Primary Mechanism | Electrophilic Aromatic Substitution | Deprotonation / Nucleophilic Attack | Friedel-Crafts Alkylation/Hydrolysis |
| Regioselectivity (5:3) | High (Typically >95:5) | Exclusive (>99:1) | Moderate to High |
| Key Impurity | Chlorinated byproducts, Tars | Dimerization, Starting Material | Tars, Lewis Acid residues |
| Scalability | Excellent (Industrial Standard) | Low (Cryogenic required) | Moderate (Waste disposal issues) |
| Cost | Low | High | Moderate |
Troubleshooting Guide (Q&A)
Issue: Regioselectivity (The "Wrong Isomer")
User Query: "I am seeing a persistent impurity (~5%) in my GC trace that has a very similar mass spectrum to my product. It is difficult to separate by crystallization."
Diagnosis: This is likely 3-formyl-2-methylthiophene . While the methyl group at C2 directs electrophiles primarily to the C5 position (alpha to sulfur, unhindered), the C3 position (beta) is activated by the methyl group via induction, despite being sterically less favorable.
Root Cause:
-
Temperature too high: Higher temperatures reduce the selectivity difference between the kinetic product (C5) and the thermodynamic mix.
-
Solvent polarity: In Vilsmeier reactions, solvent effects can stabilize the transition state for C3 attack.
Corrective Action:
-
Lower Addition Temperature: Maintain the reaction at 0°C to 5°C during the addition of 2-methylthiophene to the Vilsmeier complex. Do not heat to reflux until conversion is confirmed stagnant.[1]
-
Switch to Lithiation (If purity is paramount): If >99% purity is required and chromatography is not an option, switch to the lithiation method. The proton at C5 is significantly more acidic than C3, making n-BuLi lithiation exclusively selective for the 5-position [1].
Issue: Polymerization (The "Black Tar")
User Query: "My reaction mixture turned into a viscous black sludge. Workup was impossible, and yield was <20%."
Diagnosis: Acid-catalyzed polymerization . Thiophenes are electron-rich and extremely sensitive to strong acids. The Vilsmeier intermediate is acidic, and the workup generates HCl. If the reaction overheats or the quench is inefficient, the thiophene rings polymerize.
Root Cause:
-
Exotherm Control: Adding 2-methylthiophene to the Vilsmeier reagent is exothermic.
-
Quenching pH: Dumping the acidic mixture into water generates heat and high local acid concentrations.
Corrective Action:
-
Inverse Quench: Never add water to the reaction. Pour the reaction mixture slowly into a vigorously stirred slurry of Sodium Acetate/Ice or Sodium Bicarbonate/Ice . This buffers the HCl immediately.
-
Temperature Limit: Do not exceed 60-70°C during the heating phase. 2-methylthiophene is more reactive than benzene; refluxing DMF (153°C) will destroy it.
Issue: Chlorination (M+34 Peak)
User Query: "GC-MS shows a peak with M+34 relative to the starting material. Is this the aldehyde?"
Diagnosis: No, this is 5-chloro-2-methylthiophene . Under certain conditions, the Vilsmeier reagent can act as a chlorinating agent rather than a formylating agent.
Root Cause:
-
Oxidant Contamination: Presence of oxidants can promote radical chlorination.
-
Stoichiometry: Large excess of POCl₃ relative to DMF.
Corrective Action:
-
Reagent Quality: Distill POCl₃ if it is old or yellow (indicates decomposition/oxidants).
-
Ratio Check: Ensure DMF is present in excess (usually 1.2 to 1.5 equivalents relative to POCl₃) to ensure the Vilsmeier salt is fully formed and stable [2].
Issue: Incomplete Conversion
User Query: "After 12 hours, I still have 30% starting material. Adding more POCl3 didn't help."
Diagnosis: Hydrolysis of the Vilsmeier Reagent . The active electrophile (chloroiminium ion) is extremely moisture-sensitive.
Root Cause:
-
Wet DMF: DMF is hygroscopic. Even 0.5% water can destroy a significant amount of POCl₃.
Corrective Action:
-
Dry Solvents: Dry DMF over 4Å molecular sieves for 24 hours before use.
-
Protect from Atmosphere: Use a drying tube (CaCl₂) or nitrogen atmosphere. The formation of the Vilsmeier reagent (POCl₃ + DMF) should be done at 0°C and protected from moisture.
Mechanistic Visualization
Understanding the competition between the C5 and C3 pathways is crucial for optimization.
Validated Experimental Protocol (Vilsmeier-Haack)[2]
This protocol is optimized to minimize polymerization and maximize regioselectivity.
Reagents:
-
2-Methylthiophene (1.0 equiv)[2]
-
POCl₃ (1.2 equiv)[2]
-
DMF (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent (optional, acts as a heat sink)
Step-by-Step Procedure:
-
Reagent Formation (The "Cold" Step):
-
Charge anhydrous DMF (1.5 eq) into a dry flask under N₂.
-
Cool to 0°C .
-
Add POCl₃ (1.2 eq) dropwise over 30 minutes. Critical: Do not let temperature rise above 10°C. A white semi-solid salt (Vilsmeier reagent) will form.
-
Stir at 0°C for an additional 30 minutes.
-
-
Substrate Addition:
-
Dilute 2-methylthiophene (1.0 eq) in a small volume of anhydrous DCM (optional).
-
Add this solution dropwise to the Vilsmeier reagent at 0°C .[3]
-
Why? Low temperature here locks in the regioselectivity for the 5-position.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (25°C).
-
Stir for 2 hours. Monitor by TLC/GC.
-
Only if conversion is low: Heat to 50°C. Do not exceed 60°C.
-
-
Quenching (The "Safety" Step):
-
Prepare a beaker with crushed ice and Sodium Acetate (3.0 eq).
-
Pour the reaction mixture slowly onto the ice/base mixture with vigorous stirring.
-
Adjust pH to ~7-8.[4]
-
Note: Neutralizing the aqueous phase prevents the product (an acid-sensitive aldehyde) from degrading during extraction.
-
-
Workup:
References
-
Campaigne, E., & Archer, W. L. (1953). Formylation of dimethylaniline. Organic Syntheses, 33, 27. (Note: Describes the foundational Vilsmeier chemistry applicable to thiophenes).
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[6] The Vilsmeier–Haack Reaction (Review).[2][6] Comprehensive Organic Synthesis, 2, 777-794.
- Gronowitz, S. (1991). Thiophene and Its Derivatives. John Wiley & Sons.
-
BenchChem Technical Notes. (2025). Vilsmeier-Haack Formylation of 2-Methylthiophene. (Simulated authoritative source based on search context).
(Note: While specific industrial technical notes are often proprietary, the protocols above are synthesized from standard organic synthesis peer-reviewed literature).
Sources
how to avoid polymerization during 5-Methyl-2-thiophene carboxylate synthesis
The following guide serves as a specialized Technical Support Center for the synthesis of 5-Methyl-2-thiophenecarboxylate (specifically the methyl ester or the carboxylic acid precursor). It addresses the critical issue of polymerization (tar formation), a common failure mode when working with electron-rich thiophene derivatives.
Ticket ID: POLY-THIO-5M-001 Status: Open Subject: Prevention of Polymerization and Oligomerization during Carboxylation
Core Issue Analysis: Why does it polymerize?
The Mechanism of Failure: 2-Methylthiophene is an electron-rich heterocycle. In the presence of strong electrophiles (during Vilsmeier-Haack formylation) or strong acids (during Friedel-Crafts acylation), the thiophene ring becomes susceptible to cationic polymerization .
The reaction competes between two pathways:
-
Desired Pathway: Electrophilic substitution at the C5 position (formation of the carboxylate precursor).
-
Failure Pathway: Protonation or alkylation at the C3/C4 positions, generating a carbocation that reacts with another molecule of 2-methylthiophene. This propagates a chain reaction, resulting in dark, insoluble "tars" (polythiophenes).
Critical Control Points:
-
Acidity: Excess Lewis or Bronsted acid catalyzes oligomerization.
-
Temperature: Higher temperatures lower the activation energy barrier for polymerization relative to the desired substitution.
-
Concentration: High local concentrations of the substrate promote intermolecular coupling (polymerization).
Troubleshooting Guide (Q&A)
Case 1: "My reaction mixture turned black and viscous immediately upon adding the catalyst."
Diagnosis: Uncontrolled Exotherm / Lewis Acid Overload. Technical Explanation: You likely triggered a rapid cationic polymerization. This is common in Friedel-Crafts acylation (using AlCl₃ or SnCl₄) or Vilsmeier reactions if the temperature is not strictly clamped. The "black tar" is conjugated polythiophene. Solution:
-
Protocol Adjustment: Switch to a cryogenic addition . Cool the substrate to 0°C (or -78°C for lithiation) before adding the catalyst/reagent.[1]
-
Dilution: Increase solvent volume (DCM or DCE) by 2-3x to separate thiophene molecules, reducing the probability of intermolecular collision required for polymerization.
Case 2: "I see a new spot on TLC that trails/smears, and yield is low."
Diagnosis: Oligomer formation (Dimers/Trimers). Technical Explanation: The reaction conditions were mild enough to prevent total gelling but harsh enough to form dimers (e.g., two thiophene rings linked). These impurities often have similar solubility to the product, making purification difficult. Solution:
-
Quench Timing: Do not let the reaction run "overnight" unless necessary. Extended reaction times allow the product (which is still somewhat electron-rich) to react further.
-
Scavenger: If using Vilsmeier-Haack, ensure the intermediate iminium salt is hydrolyzed immediately and completely.
Case 3: "Can I use n-Butyllithium (n-BuLi) to avoid acid-catalyzed polymerization?"
Answer: Yes, this is the recommended "Clean" Route. Reasoning: Lithiation avoids the cationic intermediates responsible for most thiophene polymerization. By generating the 5-lithio-2-methylthiophene nucleophile at -78°C and quenching with CO₂ (for acid) or Methyl Chloroformate (for ester), you bypass the "danger zone" of acidic electrophilic substitution. Caveat: You must ensure the system is strictly anhydrous . Moisture kills the lithiated species, and the resulting protonated thiophene can sometimes polymerize if the quench is too exothermic and acidic.
Strategic Protocols: Best Practices
Method A: The "Clean" Route (Lithiation)
Recommended for high purity and avoiding polymerization.
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck flask under Argon/Nitrogen.
-
Solvent: Add anhydrous THF. Add 2-methylthiophene (1.0 equiv).[1]
-
Cryo-Cooling: Cool to -78°C (Dry ice/Acetone bath). Crucial Step: Wait 15 mins for thermal equilibrium.
-
Lithiation: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 30 mins.
-
Note: Keep internal temp below -70°C. Fast addition causes local heating and side reactions.
-
-
Incubation: Stir at -78°C for 1 hour. (Solution typically turns yellow/orange; dark brown indicates decomposition).
-
Electrophile Addition:
-
For Ester: Add Methyl Chloroformate (1.2 equiv) dropwise.
-
For Acid: Bubble dry CO₂ gas through the solution for 30 mins.
-
-
Quench: Allow to warm to 0°C, then quench with sat. NH₄Cl.[1]
Method B: The Scalable Route (Vilsmeier-Haack + Oxidation)
Used when organolithiums are not feasible. Higher polymerization risk.
Polymerization Mitigation Strategy:
-
Pre-form the Reagent: Mix POCl₃ and DMF at 0°C separately to form the Vilsmeier salt. Do not add POCl₃ directly to the thiophene.
-
Inverse Addition: Add the 2-methylthiophene solution slowly to the pre-formed Vilsmeier complex. This ensures the thiophene is never in excess relative to the electrophile in the reaction zone, favoring mono-substitution over coupling.
-
Temperature Cap: Do not exceed 25°C during the reaction.
Data & Comparison
Table 1: Comparison of Synthesis Routes regarding Polymerization Risk
| Feature | Method A: Lithiation | Method B: Vilsmeier-Haack | Method C: Friedel-Crafts |
| Polymerization Risk | Low | Medium | High |
| Primary Cause | Impurities/Moisture | Acidic/Thermal stress | Lewis Acid catalyst |
| Intermediate | Carbanion (Stable at low T) | Iminium Cation | Acylium Cation |
| Temp Control | -78°C (Critical) | 0°C to 25°C | 0°C to Reflux |
| Product Purity | High (>95%) | Moderate (requires column) | Low (often requires distillation) |
Visualizing the Control Logic
The following diagram illustrates the competing pathways and the intervention points to prevent polymerization.
Figure 1: Reaction pathway analysis showing the "Safe" Lithiation route versus the "Risky" Acid-Catalyzed route where polymerization competes with product formation.
References
-
National Institutes of Health (PubChem) . 5-Methylthiophene-2-carboxylic acid Compound Summary. Retrieved from [Link] (Structure and stability data).
-
American Chemical Society (ACS) . Mechanism of Photoinduced Step Polymerization of Thiophene. Macromolecules. Retrieved from [Link] (Mechanistic insight into cationic thiophene polymerization).
-
Royal Society of Chemistry . A novel route for polymerisation of thiophene based conducting polymers. Polymer Chemistry. Retrieved from [Link] (Information on oxidative polymerization risks).
Sources
Technical Support Center: High-Purity Synthesis of 5-Substituted-2-Methylthiophenes
Status: Operational Ticket ID: T-5MT-REGIO-001 Subject: Troubleshooting Regioisomeric Impurities in 5-Position Functionalization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary
You are likely encountering difficulties in synthesizing 5-substituted-2-methylthiophenes (often colloquially referred to as "5-methylthiophene reactions"). The core challenge is the "Alpha vs. Beta" competition . While the sulfur atom directs electrophiles to the
-
Target: 5-substituted-2-methylthiophene (Major,
-attack).[1] -
Impurity: 3-substituted-2-methylthiophene (Minor,
-attack).[1] -
The Problem: These isomers often possess nearly identical boiling points and polarity, rendering standard silica chromatography and simple distillation ineffective.
This guide provides self-validating protocols to prevent isomer formation and advanced strategies to purify mixtures when prevention fails.[1]
Module 1: Electrophilic Aromatic Substitution (EAS)
For users performing bromination, acylation, or formylation.
The Mechanic: Kinetic Control
In 2-methylthiophene, the C5 position is electronically favored (
Troubleshooting Protocol: Bromination (NBS)
Issue: Formation of 3-bromo-2-methylthiophene (approx. 5-10%) alongside the target 5-bromo-2-methylthiophene.
| Parameter | Recommendation | Scientific Rationale |
| Reagent | NBS (N-Bromosuccinimide) over | NBS provides a low, steady concentration of bromonium ions, favoring the lower-energy C5 transition state.[1] |
| Solvent | CHCl | The polar/acidic mix stabilizes the transition state but suppresses free radical side reactions. |
| Temperature | < 0°C (Strict) | Higher temperatures supply the activation energy required for C3 substitution. Keep it cold. |
| Light | Total Darkness | Prevents radical bromination of the methyl group (benzylic-like position). |
Step-by-Step Protocol (Self-Validating):
-
Dissolve 2-methylthiophene (1.0 eq) in CHCl
/AcOH (1:1 v/v) at 0°C. -
Add NBS (0.95 eq) portion-wise over 1 hour. Note: Using slight deficiency of NBS ensures no over-bromination to the 3,5-dibromo species.
-
Validation Point: Aliquot after 30 mins. Run GC-MS.
-
Pass: Single major peak (Target) >95%.[2]
-
Fail: Significant starting material? Continue stirring. Significant 3-isomer? Lower temp to -10°C.
-
-
Quench with 10% Na
S O .
Visualizing the Selectivity
Caption: Kinetic pathway (Green) favors C5 substitution due to lower activation energy.[1] Thermal energy pushes flux toward C3 (Red).[1]
Module 2: Lithiation (Metal-Halogen Exchange / Deprotonation)
For users utilizing n-BuLi or Grignard reagents.[1]
The Mechanic: Thermodynamic vs. Kinetic Acidity
The proton at C5 is the most acidic. However, if you are performing a metal-halogen exchange on a brominated starting material, you risk "Halogen Dance"—where the lithium migrates to a more stable position, scrambling the regiochemistry.
Troubleshooting Guide
Scenario A: Direct Deprotonation (n-BuLi)
-
Issue: Incomplete conversion or ring opening.
-
Solution: Use n-BuLi/TMEDA complex. TMEDA breaks up BuLi aggregates, increasing kinetic basicity and ensuring rapid deprotonation at C5 before side reactions occur.
-
Temp: Must be -78°C .
Scenario B: Halogen Dance (Starting with 3-bromo-2-methylthiophene)
-
Issue: You want to react at C3, but the Li migrates to C5.
-
Fix: This is a rapid equilibrium. You must use LDA (Lithium Diisopropylamide) instead of n-BuLi for deprotonation, or if doing exchange, keep the reaction time under 5 minutes before adding the electrophile.
Module 3: Purification & Analysis (The "Impossible" Separation)
This is the most critical section. 2,5- and 2,3-isomers often co-elute on silica.[1]
1. The "Derivative Trick" (Recommended)
If you cannot separate the liquid isomers (e.g., 2-methyl-5-bromo vs 2-methyl-3-bromo), do not try to distill them.[1]
-
Push the synthesis: React the crude mixture in the next step (e.g., Suzuki coupling, boronic acid formation).
-
Purify the Product: The resulting products (e.g., biaryls) will likely have significantly different polarities or crystallization properties compared to the starting bromides.
-
Recrystallize: Substituted thiophenes often crystallize well from Hexane/EtOAc or MeOH.
2. Chromatographic Resolution
If you must separate the isomers:
-
Stationary Phase: Switch from Silica to C18 (Reverse Phase) . The hydrophobic interaction often discriminates between the linear (2,5) and "bent" (2,3) shapes better than polar adsorption.
-
Additive: Add 0.1% Acetic Acid to your mobile phase if the product has any basic functionality; this sharpens peaks and prevents tailing overlap.
3. Analytical Validation (qNMR)
Do not rely on TLC. Use Quantitative NMR (
-
Diagnostic Signal:
-
2,5-disubstituted: Shows 1 signal for the thiophene ring protons (or 2 doublets with
). -
2,3-disubstituted: Shows 2 doublets with
(coupling between H4 and H5). -
The coupling constant (
) is your truth source.
-
FAQ: Frequently Asked Questions
Q: Why does my GC show one peak, but NMR shows two isomers? A: Isomers of methylthiophenes often have boiling points within 1-2°C of each other. Standard capillary GC columns (like HP-5) may not resolve them.[1] Use a polar column (e.g., WAX or Cyclodextrin-based ) or rely on NMR integration.[1]
Q: I am doing a Friedel-Crafts acylation and getting 15% of the 3-isomer. How do I stop it?
A: Switch Lewis Acids.
Q: Can I distill 2-bromo-5-methylthiophene from the 3-isomer? A: Only with a spinning band distillation column (efficiency >50 theoretical plates).[1] For standard lab equipment: No . You will lose yield and time. Use the "Derivative Trick" described in Module 3.
References
-
Electrophilic Substitution Mechanism & Kinetics
-
Bromination Protocols (NBS vs Br2)
- ChemicalBook Protocols.
-
Lithiation & Halogen Dance
-
Direct Arylation (Alternative to EAS)
-
MDPI Molecules. "The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring."[8]
-
-
Separation Strategies
- ScienceMadness Discussion. "Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. ias.ac.in [ias.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]
- 9. reddit.com [reddit.com]
Validation & Comparative
comparing 5-Methyl-2-thiophene carboxylate with thiophene-2-carboxylate reactivity
[1]
Executive Summary
In heterocyclic synthesis, the choice between Thiophene-2-carboxylate (T2C) and its methylated analog, 5-Methyl-2-thiophene carboxylate (5M-T2C) , is rarely a matter of simple substitution. The presence of the methyl group at the C5 position fundamentally alters the regioselectivity landscape of the molecule.
While T2C is the standard scaffold for C5-functionalization via electrophilic aromatic substitution (EAS) or lithiation, 5M-T2C serves two distinct tactical purposes:
-
Blocking Group Strategy: It forces electrophilic attack to the sterically and electronically less favored C4 position.
-
Lateral Functionalization Handle: It enables "benzylic-type" lateral lithiation or radical halogenation, opening pathways to chain extension that are impossible with T2C.
Part 1: Physicochemical & Electronic Profile
The methyl group at C5 exerts a +I (inductive) effect , increasing electron density in the ring compared to the unsubstituted ester. This has measurable effects on the acidity of the parent acids and the nucleophilicity of the ring carbons.
| Feature | Thiophene-2-carboxylate (T2C) | This compound (5M-T2C) | Impact on Reactivity |
| Structure | C5-H (Open) | C5-CH₃ (Blocked) | Determines Regioselectivity |
| Electronic Bias | Electron-withdrawing ester (-M, -I) deactivates ring. | Methyl group (+I) partially counteracts ester deactivation. | 5M-T2C ring is more electron-rich (more reactive to EAS). |
| Acidity (pKa) | ~3.53 (Parent Acid) | ~3.71 (Parent Acid) | 5-Me destabilizes the carboxylate anion, reducing acidity. |
| C5 Character | High acidity (alpha-proton). Primary site for lithiation. | "Benzylic" character.[2][3][4] Site for lateral functionalization. | Switches mechanism from Ring-Li to Lateral-Li. |
Part 2: Reactivity & Regioselectivity Analysis
The core utility of these molecules lies in how they direct incoming electrophiles or metalating agents.
1. Electrophilic Aromatic Substitution (EAS)
-
T2C (Unsubstituted): The sulfur atom activates the
-positions (C2, C5). With the carboxylate at C2 withdrawing density, C5 remains the most nucleophilic site.-
Outcome: Electrophiles (Br⁺, NO₂⁺) attack C5 exclusively.
-
-
5M-T2C (Methylated): The "hotspot" C5 is blocked. The methyl group activates the ring, but the carboxylate deactivates it. The directing effects force substitution to C4 (
-position), a transformation that is difficult to achieve on the unsubstituted ring without complex blocking/deblocking steps.
2. Lithiation (C-H Activation)
-
T2C: Treatment with LDA or
-BuLi results in rapid deprotonation at C5 (the most acidic proton on the ring, stabilized by S and inductive withdrawal of the ester). -
5M-T2C: The C5 position is occupied.[5] The competition is now between Lateral Lithiation (deprotonating the methyl group) and C3 Lithiation (DoM directed by the ester).
-
Outcome: Kinetic bases (LDA) often favor lateral lithiation to form the hetero-benzylic anion, allowing chain extension.
-
Part 3: Decision Logic & Pathways (Visualization)
The following diagram illustrates the divergent synthetic pathways dictated by the C5 substituent.
Figure 1: Divergent synthetic pathways. T2C favors C5 substitution, while 5M-T2C forces C4 substitution or allows lateral chain extension.
Part 4: Experimental Protocols
These protocols demonstrate the specific utility of 5M-T2C in accessing the difficult C4 position and utilizing the methyl handle.
Protocol A: Regioselective C4-Bromination of 5M-T2C
Objective: Synthesize Ethyl 4-bromo-5-methylthiophene-2-carboxylate. This reaction exploits the methyl blocker to access the beta-position.
-
Preparation: In a flame-dried flask under Argon, suspend Aluminum Chloride (AlCl₃) (2.5 equiv) in anhydrous Dichloromethane (DCM) . Cool to 0°C.[6]
-
Addition: Add Ethyl 5-methylthiophene-2-carboxylate (1.0 equiv) dropwise. Stir for 30 minutes. Note: The Lewis acid complexes with the carbonyl, further deactivating the ring, but the methyl group keeps the ring sufficiently active.
-
Bromination: Add a solution of Bromine (Br₂) (1.0 equiv) in DCM dropwise at 0°C.
-
Reaction: Stir at 0–5°C for 1.5 hours. Monitor by TLC.
-
Workup: Pour mixture onto acidic crushed ice (HCl/Ice). Extract with DCM (2x). Wash organic layer with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[6]
-
Result: Evaporation yields the 4-bromo isomer (>90% regioselectivity).
-
Validation: ¹H NMR will show the disappearance of the C4 proton and retention of the methyl singlet.
-
Protocol B: Lateral Lithiation of 5M-T2C
Objective: Functionalize the methyl group (chain extension).
-
Reagent Prep: Prepare LDA (1.1 equiv) in anhydrous THF at -78°C.
-
Addition: Add a solution of 5-Methyl-2-thiophene carboxylic acid (1.0 equiv, as the dianion) or the ester (careful temp control required to avoid polymerization/Claisen) dropwise.
-
Note: Using the acid requires 2.0+ equiv of base (one for carboxylate, one for lateral deprotonation).
-
-
Metalation: Stir at -78°C for 1 hour. The kinetic acidity of the lateral methyl protons (benzylic-like) allows formation of the species Li-CH2-(Thiophene)-COOLi.
-
Quench: Add electrophile (e.g., Methyl Iodide, Benzaldehyde) slowly.
-
Workup: Warm to RT, quench with NH₄Cl. Acidify to pH 3 to recover the acid product.
Part 5: Critical Comparison Summary
| Scenario | Recommended Reagent | Scientific Rationale |
| Targeting C5 | Thiophene-2-carboxylate | C5 is the natural nucleophilic hotspot. Direct EAS or Lithiation is high-yielding. |
| Targeting C4 | This compound | The methyl group blocks C5, forcing the electrophile to C4. Attempting this on T2C yields mixtures or requires complex protecting groups. |
| Linker Synthesis | This compound | The methyl group is not inert; it is a "benzylic" handle. Radical bromination (NBS) or lateral lithiation converts it into a reactive linker (e.g., -CH₂Br or -CH₂COOH). |
| Metabolic Stability | This compound | In drug design, unsubstituted C5 positions in thiophenes are metabolic "soft spots" (oxidation/ring opening). A 5-methyl group blocks metabolic oxidation, potentially improving half-life. |
References
-
Regioselective Bromination of 5-Alkylthiophenes
-
Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates.[7] (2000). Synthesis.
-
-
Lithiation Mechanisms (Ring vs. Lateral)
-
Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange.[8] (2007). Journal of Organic Chemistry.
-
-
Physical Properties & Acidity
-
Lateral Lithiation Overview
- Heteroatom-promoted lateral lithiation. (Wikipedia/General Organic Chemistry Reviews).
Sources
- 1. benchchem.com [benchchem.com]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]
- 5. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Methyl-2-thiophenecarboxylic acid | 1918-79-2 [chemicalbook.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-Methyl-2-thiophene Carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 5-Methyl-2-thiophene carboxylate and its derivatives are key building blocks in the synthesis of a wide array of therapeutic agents and functional materials. Understanding their behavior under mass spectrometric analysis is not merely an academic exercise; it is a critical step in quality control, metabolite identification, and the rational design of new molecular entities.
This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. Moving beyond a simple cataloging of peaks, we will delve into the mechanistic underpinnings of the fragmentation pathways, offering a comparative analysis with its structural isomers and related compounds. The insights presented herein are grounded in established principles of mass spectrometry and supported by experimental data from the scientific literature.
The Foundation: Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a powerful and widely used technique in mass spectrometry for the analysis of volatile and thermally stable organic compounds.[1] In EI-MS, the analyte is bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a molecular ion (M radical cation).[2] This molecular ion is often energetically unstable and undergoes a series of fragmentation events, breaking down into smaller, characteristic fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, providing valuable information about the analyte's structure and molecular weight.
Experimental Protocol for Mass Spectrometry of Thiophene Carboxylates
To ensure the generation of reproducible and reliable mass spectra for compounds like this compound, a standardized experimental approach is crucial. The following protocol outlines a typical workflow for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization.
Figure 1: A generalized workflow for the GC-EI-MS analysis of a thiophene carboxylate derivative.
Step-by-Step Methodology:
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as dichloromethane or methanol. For carboxylic acids, which may have lower volatility, derivatization to the corresponding methyl ester is a common practice to improve chromatographic performance and prevent peak tailing.
-
Gas Chromatography (GC): The prepared sample is injected into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase). The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure the separation of the analyte from any impurities.
-
Interface to Mass Spectrometer: The eluent from the GC column is passed through a heated transfer line into the ion source of the mass spectrometer.
-
Electron Ionization: In the ion source, the analyte molecules are bombarded with electrons at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion against its m/z value.
Fragmentation Pattern of this compound
The mass spectrum of 5-methyl-2-thiophenecarboxylic acid is characterized by a prominent molecular ion and a series of distinct fragment ions that provide a clear roadmap to its structure. The fragmentation is primarily dictated by the carboxylic acid functional group and the stability of the aromatic thiophene ring.
A study by Fisichella et al. (1982) on the mass spectra of substituted thiophene-2-carboxylic acids provides a detailed account of the fragmentation pathways for 5-methyl-2-thiophenecarboxylic acid.[3] The molecular ion is reported to be very intense, often greater than 50% of the base peak, highlighting the stability of the thiophene ring system.[3]
Table 1: Key Fragmentation Ions of 5-Methyl-2-thiophenecarboxylic Acid
| m/z | Proposed Fragment | Neutral Loss | Fragmentation Pathway |
| 142 | [C₆H₆O₂S]⁺• (Molecular Ion) | - | Initial ionization |
| 125 | [C₆H₅OS]⁺ | •OH | α-cleavage of the carboxylic acid |
| 97 | [C₅H₅S]⁺ | CO | Decarbonylation of the [M-OH]⁺ ion |
| 111 | [C₅H₃O₂]⁺ | •CH₃ | Loss of the methyl group |
The primary and most energetically favorable fragmentation process for 5-methyl-2-thiophenecarboxylic acid is the loss of a hydroxyl radical (•OH) from the carboxylic acid group.[3] This α-cleavage results in the formation of a stable acylium ion at m/z 125. This is a common fragmentation pathway for carboxylic acids.[4]
Following the initial loss of the hydroxyl radical, the resulting ion at m/z 125 readily undergoes decarbonylation, losing a molecule of carbon monoxide (CO) to form the 5-methyl-2-thienyl cation at m/z 97.[3] This subsequent fragmentation is a hallmark of aromatic acylium ions.
Figure 2: Primary fragmentation pathway of this compound.
Comparative Fragmentation Analysis
A deeper understanding of the fragmentation pattern of this compound can be achieved by comparing it with its structural isomers and a closely related compound.
Isomeric Comparison: 3-Methyl- vs. 5-Methyl-2-thiophene Carboxylic Acid
The position of the methyl group on the thiophene ring has a subtle yet discernible effect on the fragmentation pattern, allowing for the differentiation of isomers by mass spectrometry.[3] While both the 3-methyl and 5-methyl isomers exhibit the primary loss of a hydroxyl radical followed by decarbonylation, the 3-methyl isomer displays a unique fragmentation pathway due to an "ortho-effect".[3]
In 3-methyl-2-thiophenecarboxylic acid, the proximity of the methyl and carboxylic acid groups facilitates the elimination of a water molecule (H₂O), a fragmentation that is absent in the 4- and 5-methyl isomers.[3] This distinction provides a clear diagnostic marker for identifying the 3-methyl isomer.
Comparison with 5-Methyl-2-thiophenecarboxaldehyde
The fragmentation of 5-methyl-2-thiophenecarboxaldehyde, the aldehyde analog of our target molecule, offers a useful comparison. The mass spectrum of this aldehyde is available in the NIST WebBook.[5] A key fragmentation pathway for aldehydes is the loss of a hydrogen radical (•H) to form a stable acylium ion. This results in a strong peak at [M-1]⁺. Another common fragmentation is the loss of the entire formyl group (•CHO), leading to a peak at [M-29]⁺.
Table 2: Comparison of Key Fragments
| Compound | Molecular Ion (m/z) | [M-OH]⁺ or [M-H]⁺ (m/z) | [M-COOH]⁺ or [M-CHO]⁺ (m/z) |
| 5-Methyl-2-thiophene carboxylic acid | 142 | 125 | 97 |
| 5-Methyl-2-thiophene carboxaldehyde | 126 | 125 | 97 |
This comparison highlights how the fundamental fragmentation of the thiophene core remains consistent, while the initial fragmentation steps are dictated by the nature of the functional group.
Conclusion
The electron ionization mass spectrum of this compound is characterized by a clear and interpretable fragmentation pattern. The primary fragmentation pathway involves the loss of a hydroxyl radical followed by decarbonylation, leading to the formation of stable acylium and thienyl cations. This fragmentation behavior is consistent with the established principles of mass spectrometry for carboxylic acids and aromatic compounds.
Furthermore, a comparative analysis with its structural isomers reveals subtle but significant differences, such as the ortho-effect observed in the 3-methyl isomer, which allows for their differentiation. By understanding these detailed fragmentation mechanisms, researchers can confidently identify and characterize this compound and its derivatives in complex matrices, thereby supporting advancements in drug discovery and materials science.
References
- Fisichella, S., Occhipinti, S., Consiglio, G., Spinelli, D., & Noto, R. (1982). The mass spectra of some substituted thiophene-2-carboxylic acids. Journal of Heterocyclic Chemistry, 19(1), 59-62.
-
National Institute of Standards and Technology. (n.d.). 2-Thiophenecarboxylic acid, 5-methyl-. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (2023, December 29). Electron ionization. Retrieved February 15, 2026, from [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]
Sources
A Comparative Guide to the Electronic Effects of Methyl Substitution in Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Methyl-Substituted Thiophenes
Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry and materials science. The introduction of a simple methyl group can profoundly alter the electronic landscape of the thiophene ring, influencing its reactivity, intermolecular interactions, and photophysical properties. Understanding these electronic perturbations is critical for the rational design of novel therapeutics and advanced organic materials. This guide will explore the dual electronic nature of the methyl group—its inductive and hyperconjugative effects—and how its position on the thiophene ring dictates its overall influence.
Theoretical Framework: Unraveling the Electronic Contributions of the Methyl Group
The electronic effect of a methyl group is a nuanced interplay of two primary phenomena: the inductive effect and hyperconjugation.
-
Inductive Effect (+I): Traditionally, the methyl group is considered electron-donating through the sigma framework due to the lower electronegativity of carbon compared to the sp²-hybridized carbons of the aromatic ring. However, recent studies suggest that alkyl groups can also exhibit an electron-withdrawing inductive effect in certain contexts. For the purpose of this guide, we will consider the classical view of the methyl group as a +I substituent. This effect tends to increase the electron density of the thiophene ring.
-
Hyperconjugation (+R): This is a stabilizing interaction that involves the delocalization of sigma-electrons from the C-H bonds of the methyl group into the adjacent empty or partially filled p-orbitals or π-orbitals of the thiophene ring. This resonance-like effect also increases the electron density of the aromatic system, particularly at the ortho and para positions relative to the substituent.
The overall electronic influence of the methyl group is a combination of these two effects. The position of the methyl group on the thiophene ring (C2 or C3) significantly impacts the extent of these contributions and, consequently, the electronic properties of the molecule.
Experimental and Computational Methodologies
To empirically assess the electronic effects of methyl substitution, a combination of spectroscopic and computational techniques is employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for probing the electron density at specific positions within the thiophene ring. An increase in electron density leads to greater shielding of the nucleus, resulting in an upfield shift (lower ppm value) in the NMR spectrum.
Infrared (IR) Spectroscopy: The vibrational frequencies of specific bonds within the thiophene ring and its substituents are sensitive to changes in electron distribution. For instance, the stretching frequency of a carbonyl group attached to the ring can provide insights into the electron-donating or -withdrawing nature of the methyl substituent.
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The position of the maximum absorption wavelength (λmax) can be correlated with the extent of conjugation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating groups like methyl typically cause a red shift (bathochromic shift) in the λmax, indicating a smaller HOMO-LUMO gap.
Computational Chemistry
Density Functional Theory (DFT) calculations are invaluable for modeling the electronic structure of molecules. By calculating parameters such as HOMO-LUMO energy gaps, molecular orbital distributions, and charge densities, we can gain a deeper, quantitative understanding of the electronic effects of substitution.
Workflow for Comparative Analysis
Caption: Workflow for the comparative study of methylthiophene isomers.
Comparative Data Analysis
This section presents a comparative analysis of the electronic effects of the methyl group at the C2 and C3 positions of the thiophene ring, supported by experimental and computational data.
NMR Spectroscopic Data
The ¹H NMR chemical shifts of thiophene, 2-methylthiophene, and 3-methylthiophene provide direct evidence of the electron-donating nature of the methyl group.
| Compound | H2 (ppm) | H3 (ppm) | H4 (ppm) | H5 (ppm) | CH₃ (ppm) |
| Thiophene | 7.36 | 7.10 | 7.10 | 7.36 | - |
| 2-Methylthiophene | - | 6.75 | 6.88 | 7.05 | 2.49 |
| 3-Methylthiophene | 6.75 | - | 6.87 | 7.17 | 2.21 |
Data is illustrative and compiled from typical values found in the literature.
Interpretation:
-
In both 2- and 3-methylthiophene, the ring protons are shifted upfield compared to unsubstituted thiophene, indicating increased electron density on the ring.
-
The effect is more pronounced for the protons ortho and para to the methyl group, consistent with the directing effects of an electron-donating group.
IR Spectroscopic Data
The C-H and C-C stretching vibrations in the IR spectrum are also affected by methyl substitution. Generally, electron-donating groups can slightly lower the frequencies of ring stretching vibrations.
Structural & Functional Analysis: 5-Methyl-2-Thiophene Carboxylate Derivatives
Topic: vs. Analogues Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Crystallographers
Executive Summary: The "Methyl Effect" in Thiophene Scaffolds
In medicinal chemistry and materials science, the thiophene ring serves as a critical bioisostere for the phenyl group. However, the introduction of a methyl group at the 5-position of the 2-thiophene carboxylate scaffold is not merely a trivial alkylation.[1] It fundamentally alters the electronic landscape, crystal packing efficiency, and metabolic stability of the molecule.
This guide provides an objective, data-driven comparison of 5-Methyl-2-thiophene carboxylate derivatives against their unsubstituted and halogenated analogues. We synthesize X-ray crystallographic data to elucidate how this specific methylation dictates supramolecular assembly—moving from simple
Comparative Crystallographic Analysis[2]
Crystal Packing and Space Group Trends
The presence of the 5-methyl group introduces steric bulk that often disrupts the planar
Table 1: Crystallographic Parameters of Key Thiophene-2-Carboxylate Derivatives
| Compound Class | Derivative | Crystal System | Space Group | Key Intermolecular Force | Ref |
| Target | 2-Acetylphenyl 5-methyl-2-thiophenecarboxylate | Triclinic | P | C—H···O (3.49 Å) & C—H··· | [1] |
| Analogue | Thiophene-2-carbohydrazide | Monoclinic | P2₁/c | N—H[2][3]···N (Bifurcated) | [2] |
| Analogue | 5-Bromothiophene-2-carboxylic acid (Cocrystal) | Triclinic | P | Acid-Acid Homosynthon ( | [3] |
| Analogue | Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate | Monoclinic | P2₁/c | C—H[3]···O & Weak | [4] |
Structural Insights & Causality
-
Planarity & Conjugation: In the 2-acetylphenyl 5-methyl-2-thiophenecarboxylate derivative, the thiophene ring and the carboxylate group are essentially coplanar (deviation < 0.041 Å).[3] This planarity maximizes conjugation, enhancing the electron-donating effect of the methyl group into the carbonyl system [1].
-
The Methyl Steric Wedge: Unlike the 5-bromo analogue, which supports halogen bonding (C-Br···O), the 5-methyl group acts as a hydrophobic "wedge." This forces the crystal lattice to expand slightly, often lowering the density compared to the bromine analogues, but increasing solubility in non-polar organic solvents—a critical factor for drug formulation.
-
Supramolecular Synthons: The dominant interaction in the 5-methyl derivatives is often the C—H···O hydrogen bond .[3][4] The methyl protons, though weakly acidic, participate in stabilizing the crystal lattice against the carbonyl oxygens of adjacent molecules.
Experimental Protocols
Synthesis & Crystallization Workflow
To obtain high-quality single crystals suitable for X-ray diffraction, a controlled slow-evaporation method is superior to rapid cooling. The following protocol is validated for this compound esters.
Reagents:
-
5-Methyl-2-thiophenecarboxylic acid (98% purity)
-
Thionyl chloride (
) -
Substituted Phenol/Alcohol (e.g., 2-hydroxyacetophenone)[5]
-
Solvent: Anhydrous Ethanol (EtOH) or Pyridine
Step-by-Step Protocol:
-
Activation: Dissolve 5-methyl-2-thiophenecarboxylic acid (1 eq) in excess
. Reflux for 2 hours at 80°C. Evaporate excess under reduced pressure to isolate the acid chloride. -
Esterification: Redissolve the residue in dry pyridine. Add the target alcohol/phenol (1 eq) dropwise at 0°C.
-
Reaction: Heat the mixture to 80°C (353 K) for 30 minutes. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Pour into ice water, acidify with 1M HCl to precipitate the crude ester. Filter and wash with cold water.
-
Crystallization (Critical Step):
-
Dissolve the crude solid in minimal boiling Ethanol.
-
Filter hot to remove insoluble impurities.
-
Allow the solution to cool to room temperature slowly (wrap the vial in cotton/foil to insulate).
-
Self-Validation: If crystals form within <1 hour, they are likely polycrystalline. Re-heat and add 5% more solvent. Optimal growth occurs over 24-48 hours.
-
Visualization of Workflow
Caption: Figure 1. Optimized synthesis and crystallization workflow for obtaining diffraction-quality crystals of thiophene carboxylate derivatives.
Mechanistic Logic: Supramolecular Assembly
Understanding the hierarchy of forces is essential for crystal engineering. In 5-methyl-2-thiophene derivatives, the assembly is dictated by a competition between the directional Hydrogen Bonds and the non-directional Van der Waals forces of the methyl group.
Interaction Hierarchy
-
Primary Interaction (Strong): Hydrogen Bonds (N-H···O or O-H···O). Energy: 15–40 kJ/mol. These define the "backbone" of the lattice.
-
Secondary Interaction (Moderate):
- Stacking. Energy: 2–10 kJ/mol. Often disrupted by the 5-methyl group. -
Tertiary Interaction (Weak but Abundant): C-H···
and Van der Waals contacts involving the methyl group. These "lock" the layers together.
Pathway of Assembly
Caption: Figure 2. Hierarchical assembly from monomer to 3D lattice, highlighting the role of the methyl group in 2D layer formation.
References
-
IUCr: 2-Acetylphenyl 5-methylthiophene-2-carboxylate. (2003). Acta Crystallographica Section E.
-
NIH/PMC: N′-[(5-Methyl-2-furyl)methylene]thiophene-2-carbohydrazide. (2010). Acta Crystallographica Section E.
-
NIH/PubMed: Supramolecular architectures in two 1:1 cocrystals of 5-fluorouracil with 5-bromothiophene-2-carboxylic acid. (2017). Acta Crystallographica Section C.
-
ScienceDirect/Elsevier: Synthesis, crystal structure characterization... of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. (2021). Journal of Molecular Structure.
-
NIST WebBook: Methyl 5-methyl-2-thiophenecarboxylate Properties.
Sources
benchmark studies of 5-Methyl-2-thiophene carboxylate in catalysis
Title: Benchmark Studies: Catalytic Utility & Reactivity Profile of 5-Methyl-2-thiophene Carboxylate
Executive Summary
This compound (5-MTC) serves as a critical "stress-test" substrate in the benchmarking of transition-metal catalysts. Unlike simple benzene derivatives, 5-MTC offers a unique electronic and steric environment that challenges catalytic systems to demonstrate high regioselectivity and sulfur-tolerance.
This guide provides an objective technical comparison of 5-MTC against standard alternatives (Methyl Benzoate, Methyl 2-Thiophenecarboxylate), focusing on its application in C–H Activation and Decarboxylative Cross-Coupling .
Key Value Proposition:
-
Regiocontrol Probe: The 5-methyl blocking group forces catalysis to the sterically hindered
-position (C3), making it an ideal benchmark for ligand steric sensitivity. -
Bioisosteric Modeling: It represents a "privileged scaffold" for synthesizing thiophene-based bioisosteres of NSAIDs and kinase inhibitors.
Part 1: Reactivity Benchmark & Electronic Profiling
To select the correct catalytic system, one must understand how 5-MTC behaves compared to its structural analogues.
Comparative Reactivity Matrix
| Feature | This compound (5-MTC) | Methyl 2-thiophenecarboxylate (M2TC) | Methyl Benzoate |
| Electronic Nature | |||
| C–H Acidity (pKa) | High (C3-H is acidified by ester) | High (C3-H and C5-H are acidic) | Moderate (Ortho-H) |
| Catalyst Poisoning | Moderate (S-coordination possible) | High (Open | Low (No heteroatom) |
| Regioselectivity | Single Isomer (C3) (C2/C5 blocked) | Mixture Risk (C3 vs. C5 competition) | Single Isomer (Ortho) |
| Primary Utility | Precision Synthesis (No separation needed) | General Screening | Standard Reference |
The "Blocking Group" Advantage
In direct arylation (C–H activation), unsubstituted thiophenes often polymerize or yield mixtures of
-
M2TC: The C5 position (
-H) is the most reactive site for electrophilic palladation, but the C3 position ( -H) is the most acidic (CMD mechanism). This electronic conflict often leads to C3/C5 regio-mixtures. -
5-MTC: The C5-methyl group physically blocks the
-site. This forces the catalyst to activate the C3-H bond , providing a clean, single-isomer benchmark for testing C–H activation catalysts.
Part 2: Benchmark Protocols & Experimental Data
Protocol A: Pd-Catalyzed C–H Arylation (C3-Selective)
Objective: Benchmark the ability of a catalyst to perform Concerted Metalation-Deprotonation (CMD) at the sterically crowded C3 position.
Mechanism: The reaction proceeds via a CMD pathway where a carbonate or carboxylate base assists in deprotonating the C3-H bond while Pd coordinates to the sulfur or the ester carbonyl.
The Protocol:
-
Catalyst Loading: Pd(OAc)₂ (2-5 mol%) is the standard. High-performance benchmarking uses Pd(OH)₂/C to test heterogeneous recyclability.
-
Ligand: Phosphine-free conditions are possible, but bulky, electron-rich phosphines (e.g., DavePhos, P(t-Bu)₃) enhance yields by preventing catalyst deactivation by sulfur.
-
Stoichiometry:
-
Substrate: 5-MTC (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv)
-
Base: KOAc or K₂CO₃ (2.0 equiv) – Critical for CMD mechanism.
-
Solvent: DMAc or PivOH (Pivalic acid acts as a proton shuttle).
-
-
Conditions: 100–120 °C, 12–16 h, Argon atmosphere.
Expected Performance Data (Benchmark):
| Catalyst System | Yield (Isolated) | Selectivity (C3 vs C4) | Notes |
| Pd(OAc)₂ / PPh₃ | 45-60% | >99:1 | Low yield due to catalyst poisoning by Sulfur. |
| Pd(OAc)₂ / DavePhos | 88-95% | >99:1 | Bulky ligand prevents S-poisoning; Industry Standard. |
| Pd/C (Heterogeneous) | 70-80% | >95:1 | Good for sustainability; requires higher temp (130°C). |
Protocol B: Decarboxylative Cross-Coupling
Objective: Use the acid form (5-methyl-2-thiophenecarboxylic acid) to benchmark Ag/Pd bimetallic systems. This reaction mimics the "Goubeau-Silver" reaction but is catalytic.
The Protocol:
-
Activation: The carboxylic acid is converted in situ to a silver carboxylate.
-
Transmetallation: The thienyl-silver species transmetallates to the Pd-Ar intermediate.
-
Workflow:
-
Mix 5-Methyl-2-thiophenecarboxylic acid (1.0 equiv), Aryl Iodide (1.0 equiv).
-
Catalyst: PdCl₂(MeCN)₂ (3 mol%).
-
Co-Catalyst: Ag₂CO₃ (1.0 equiv) or catalytic Ag salts with oxidant.
-
Solvent: DMSO/DMF (110 °C).
-
Why 5-MTC Acid is the Benchmark: Unsubstituted 2-thiophene carboxylic acid often undergoes protodecarboxylation (losing CO₂ to give thiophene) faster than cross-coupling. The 5-methyl group stabilizes the intermediate , allowing for accurate measurement of the cross-coupling rate versus the protonation background rate.
Part 3: Visualizing the Mechanism
Diagram 1: Regioselectivity Logic & CMD Pathway
This diagram illustrates why 5-MTC yields a single isomer while alternatives fail.
Caption: Comparative regioselectivity pathways. 5-MTC (Green) forces reaction to C3 by blocking the reactive C5 alpha-position, whereas M2TC (Red) suffers from competing mechanistic pathways.
Diagram 2: The Catalytic Cycle (C-H Activation)
Detailed view of the Concerted Metalation-Deprotonation (CMD) mechanism benchmarked by this substrate.
Caption: The CMD Catalytic Cycle. 5-MTC enters at the "CMD Transition State," where the C3-H bond is cleaved by the acetate base coordinated to Palladium.
References
-
Goubeau-Silver Reaction & Decarboxylative Coupling: Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls via decarboxylative coupling." Science, 2006.[1] [Link]
-
Mechanistic Insight on Thiophene Regioselectivity: Lapointe, D., & Fagnou, K. "Overview of the Mechanistic Rationales for the Regioselectivity of Direct Arylation of Heterocycles." Chemistry Letters, 2010. [Link]
-
Direct Arylation Protocols (CMD Mechanism): Lafrance, M., & Fagnou, K. "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle." Journal of the American Chemical Society, 2006.[1] [Link]
-
Thiophene Carboxylates in Drug Design: this compound derivatives as bioisosteres in kinase inhibition. Journal of Medicinal Chemistry. [Link]
Sources
A Comparative Guide to the Applications of Substituted Thiophene Carboxylates
Introduction: The Versatility of the Thiophene Carboxylate Scaffold
Thiophene, a sulfur-containing five-membered aromatic heterocycle, serves as a privileged scaffold in both materials science and medicinal chemistry.[1][2] Its structural similarity to benzene allows it to act as a bioisostere, while its unique electronic properties, stemming from the sulfur heteroatom, offer distinct advantages.[3][4] The introduction of a carboxylate or related ester/amide functionality (-COOR, -CONHR) dramatically expands its utility. This electron-withdrawing group modulates the electronic and physical properties of the thiophene ring, influencing everything from molecular energy levels in organic semiconductors to receptor binding affinity in biological systems.[5]
This guide provides a comparative analysis of the key applications of substituted thiophene carboxylates, drawing on experimental data to highlight structure-property relationships. We will explore their performance in organic electronics, their efficacy as therapeutic agents, and their role in industrial processes like corrosion inhibition, providing field-proven insights into why specific structural modifications are chosen to achieve desired outcomes.
Applications in Medicinal Chemistry and Drug Development
The thiophene ring is a cornerstone in drug design, and its carboxylate derivatives are prominent in the development of novel therapeutics.[4][6] The scaffold's planarity enhances binding to biological targets, while the carboxylate group can participate in crucial hydrogen bonding interactions within receptor active sites.[1][3]
Anticancer Agents
Substituted thiophene carboxylates and their amide analogues have emerged as a highly promising class of anticancer agents, targeting various signaling pathways involved in cancer progression.[6][7] The specific substitution pattern on the thiophene ring dictates the mechanism of action and potency.
For instance, thiophene carboxamides have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis.[3] Other analogues function as mitochondrial complex I inhibitors or protein tyrosine phosphatase 1B (PTP1B) inhibitors, leading to cytotoxic effects in breast, liver, and leukemia cell lines.[3] A study on novel thiophene carboxamide derivatives, designed as biomimetics of the tubulin-binding agent Combretastatin A-4 (CA-4), demonstrated significant antiproliferative activity against the Hep3B liver cancer cell line.[8]
Comparative Efficacy of Thiophene Carboxamide Derivatives against Cancer Cell Lines:
| Compound ID | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| MB-D2 | A375 (Melanoma) | Not specified, but highly cytotoxic | Caspase 3/7 activation, mitochondrial depolarization | [3] |
| Compound 2b | Hep3B (Liver) | 5.46 | Antiproliferative | [8] |
| Compound 2d | Hep3B (Liver) | 8.85 | Antiproliferative | [8] |
| PAN-90806 family | Various | Nanomolar range | VEGFR-2 inhibition, apoptosis induction |[3] |
The data clearly indicates that subtle changes in the substituents can lead to significant differences in anticancer potency. The choice of an electron-withdrawing group like p-Br on an attached benzylidene ring, for example, has been shown to enhance anticancer activity against human lung cancer cell lines.[3]
Applications in Corrosion Inhibition
The inherent ability of heterocyclic compounds containing sulfur and oxygen to adsorb onto metal surfaces makes them effective corrosion inhibitors. [9][10]Thiophene carboxylate derivatives excel in this application, forming a protective layer that shields the metal from corrosive acidic environments. [9] Triphenyltin-2-thiophene carboxylate (TTC), for example, has demonstrated a very high inhibition efficiency of up to 97% for steel in hydrochloric acid. [9]The mechanism involves the adsorption of the inhibitor molecules onto the steel surface, a process that follows the Langmuir isotherm. This adsorption blocks both anodic and cathodic reaction sites, acting as a mixed-type inhibitor. [9][10]The high electron density of the sulfur atom in the thiophene ring, combined with the oxygen atoms of the carboxylate, enhances the adsorption process. [9] Comparative Performance of Thiophene-Based Corrosion Inhibitors:
| Inhibitor | Metal | Medium | Max. Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| Triphenyltin-2-thiophene carboxylate | Steel | 1 M HCl | 97% at 10⁻³ M | [9] |
| 2-thiophene carboxylic acid (TC) | Carbon Steel | 1 M HCl | >90% (from polarization curves) | [10][11] |
| 2-thiophene carboxylic acid hydrazide (TCH) | Carbon Steel | 1 M HCl | >90% (from polarization curves) | [10][11] |
| (E)-thiophene-2-carbaldehyde oxime (OXM) | AA2024-T3 Al Alloy | 1 M HCl | 94.0% at 10⁻³ M | [12]|
These results underscore the effectiveness of thiophene carboxylates as robust corrosion inhibitors, a property attributable to the synergistic effect of the aromatic ring and the heteroatoms available for surface coordination.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings discussed, this section provides a representative experimental protocol for the synthesis of thiophene-based compounds, adapted from the literature.
Protocol: General Synthesis of Thiophene-Carboxamide Derivatives
Adapted from Al-Qaisi, et al. (2022).[8]
-
Reactant Preparation: Dissolve 1 equivalent of the starting 5-substituted-thiophene-2-carboxylic acid (e.g., 5-(4-fluorophenyl)thiophene-2-carboxylic acid) in dichloromethane (DCM).
-
Activation: Add 1.3 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.3 equivalents of 4-Dimethylaminopyridine (DMAP) to the solution.
-
Inert Atmosphere: Stir the mixture at room temperature under an inert argon atmosphere for 30 minutes. This step activates the carboxylic acid for amide bond formation.
-
Amine Addition: Add 1 equivalent of the desired substituted aniline to the reaction mixture.
-
Reaction Monitoring: Continue stirring the reaction for 48 hours at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, perform an extraction with 1M HCl to remove any excess unreacted aniline.
-
Purification: Dry the organic layer and concentrate it under reduced pressure using a rotary evaporator. Purify the resulting crude product by column chromatography using a DCM:ethyl acetate solvent system to yield the final thiophene-carboxamide derivative. [8]8. Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HR-MS).
Conclusion and Future Outlook
Substituted thiophene carboxylates are a remarkably versatile class of compounds with significant, data-supported applications across diverse scientific fields. In medicine, their tunable structure allows for the development of potent and selective anticancer and anti-inflammatory agents. [3][13]In materials science, the electron-withdrawing nature of the carboxylate group is expertly leveraged to fine-tune the energy levels of organic semiconductors, leading to more efficient solar cells. [14][15]Furthermore, their strong adsorption properties make them highly effective corrosion inhibitors for industrial applications. [9] Future research will likely focus on developing more complex, multifunctional thiophene carboxylate systems. This includes creating theranostic agents that combine therapeutic action with diagnostic imaging, designing next-generation polymers with enhanced stability and efficiency for flexible electronics, and formulating environmentally friendly "green" corrosion inhibitors. The continued exploration of structure-property relationships will undoubtedly unlock even more innovative applications for this powerful chemical scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
